molecular formula C8H4Br2N2 B189913 5,8-Dibromoquinoxaline CAS No. 148231-12-3

5,8-Dibromoquinoxaline

货号: B189913
CAS 编号: 148231-12-3
分子量: 287.94 g/mol
InChI 键: ZPZBXKVJNVNNET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,8-Dibromoquinoxaline (CAS 148231-12-3) is a high-value brominated heteroaromatic compound serving as a critical synthetic intermediate in medicinal chemistry and materials science. Its molecular formula is C 8 H 4 Br 2 N 2 , with an average mass of 287.942 Da . In pharmaceutical research, the quinoxaline scaffold is a privileged structure in drug discovery. Recent studies highlight derivatives of dibromoquinoxaline as potent small-molecule inhibitors, demonstrating significant biological activity. For instance, certain dibromo-substituted quinoxaline fragments have been identified as effective inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key target for treating non-alcoholic steatohepatitis (NASH), with IC 50 values in the nanomolar range . Furthermore, quinoxaline derivatives show promising activity against Mycobacterium tuberculosis , making them a potential scaffold for novel antitubercular agents . The core structure is also being explored for its interaction with central nervous system targets, such as 5-HT 3 receptors, which are involved in various neurological processes . Beyond its pharmacological applications, this compound serves as a key precursor in developing advanced organic materials. Its electron-deficient quinoxaline core is integral in designing donor-acceptor-donor (D-A-D) type fluorophores. These fluorophores, which exhibit high quantum yields and significant Stokes shifts, are successfully employed in Luminescent Solar Concentrators (LSCs) for sustainable energy applications, demonstrating outstanding optical properties . The compound's structure is also utilized in the preparation of poly(quinoxaline-5,8-diyl) derivatives for use in electronic and light-emitting devices . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,8-dibromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZBXKVJNVNNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)N=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467892
Record name 5,8-dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148231-12-3
Record name 5,8-dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dibromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5,8-Dibromoquinoxaline: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5,8-Dibromoquinoxaline is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a quinoxaline core with bromine atoms at the 5 and 8 positions, makes it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and key applications, particularly in the fields of pharmaceutical research and materials science. Detailed experimental protocols for its synthesis and common reactions are also presented to aid researchers in its practical application.

Chemical Structure and Properties

This compound is a solid, crystalline compound. The presence of two bromine atoms on the benzene ring of the quinoxaline scaffold significantly influences its reactivity, making it an ideal substrate for various cross-coupling reactions.

IUPAC Name: this compound[1] SMILES: C1=CC(=C2C(=C1Br)N=CC=N2)Br[1] InChI Key: ZPZBXKVJNVNNET-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₄Br₂N₂[1][2][3]
Molecular Weight 287.94 g/mol [1][3]
Appearance White crystals or solid[2]
Melting Point 198-203 °C (decomposes)[2][4]
Boiling Point ~470 °C (estimated)[2]
Solubility Insoluble in water; soluble in organic solvents like alcohols, ethers, and ketones.[2]
Density 2.022 ± 0.06 g/cm³ (Predicted)[2]

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound involves a multi-step process. One reported method is the condensation of 2,5-dibromopyrazine with o-dinitrobenzene, followed by a cyclization reaction to yield the final product.[2] A more general and widely used approach for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->Condensation Quinoxaline_Derivative Quinoxaline Derivative Condensation->Quinoxaline_Derivative Cyclization Suzuki_Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)BrL2 Ar-Pd(II)-Br (Ln) OxAdd->ArPd(II)BrL2 Transmetal Transmetalation ArPd(II)BrL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar' (Ln) Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 ArAr Ar-Ar' (Product) RedElim->ArAr ArBr Ar-Br (this compound) ArBr->OxAdd ArBOH Ar'-B(OH)2 (Arylboronic Acid) + Base ArBOH->Transmetal Drug_Discovery_Pipeline Start Starting Material (this compound) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library (Diverse Quinoxalines) Synthesis->Library Screening Biological Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

References

Synthesis and Characterization of 5,8-Dibromoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,8-Dibromoquinoxaline (CAS No. 148231-12-3). This dihalogenated quinoxaline derivative is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of novel organic electronic materials and pharmacologically active compounds. This document details a probable synthetic route, purification methods, and a summary of its key physicochemical and spectral properties.

Introduction

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The introduction of bromine atoms at the 5 and 8 positions of the quinoxaline core provides reactive handles for further functionalization through various cross-coupling reactions, making this compound a versatile precursor for the development of complex molecular architectures. Its applications range from being an intermediate in the synthesis of anticancer drugs to a component in the creation of organic optoelectronic devices.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Summary of Physical and Chemical Data for this compound

PropertyValueSource(s)
CAS Number 148231-12-3[1]
Molecular Formula C₈H₄Br₂N₂[2]
Molecular Weight 287.94 g/mol [1]
Appearance Solid
Melting Point 198-203 °C (decomposes)
Purity Typically >97%
Solubility Soluble in organic solvents such as alcohols, ethers, and ketones; insoluble in water.

Synthesis of this compound

The most plausible and commonly employed method for the synthesis of this compound is the condensation reaction between 3,6-dibromobenzene-1,2-diamine and glyoxal. This reaction proceeds via a cyclization mechanism to form the quinoxaline ring system.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_process Reaction cluster_product Product reactant1 3,6-dibromobenzene-1,2-diamine process Condensation/ Cyclization reactant1->process reactant2 Glyoxal (40% in H₂O) reactant2->process product This compound process->product

Caption: Synthetic pathway for this compound.

Experimental Protocol (General Procedure)

Materials:

  • 3,6-dibromobenzene-1,2-diamine

  • Glyoxal (40% aqueous solution)

  • Ethanol or Acetic Acid (solvent)

  • Sodium sulfate (drying agent)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3,6-dibromobenzene-1,2-diamine in a suitable solvent (e.g., ethanol or acetic acid).

  • To this solution, add a stoichiometric amount (1.0-1.1 equivalents) of a 40% aqueous solution of glyoxal dropwise at room temperature with stirring.

  • The reaction mixture is then gently heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, which may result in the precipitation of the product.

  • The crude product is collected by filtration and washed with a small amount of cold solvent.

  • For purification, the crude solid can be recrystallized from a suitable solvent such as ethanol.

  • The purified product is dried under vacuum over anhydrous sodium sulfate to yield this compound.

Characterization Data

Comprehensive, publicly available spectral data for this compound is limited. The following sections outline the expected characterization data based on the structure of the molecule and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR
H-2, H-3~8.8 - 9.0s-
H-6, H-7~7.8 - 8.0s-
¹³C NMR
C-2, C-3~145 - 147
C-5, C-8~120 - 125
C-6, C-7~130 - 135
C-9, C-10 (bridgehead)~140 - 142

Note: The predicted chemical shifts are based on the general spectral data of quinoxaline derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H and C=N stretching, as well as C-Br stretching.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050 - 3100Aromatic C-H stretchMedium
1600 - 1650C=N stretch (quinoxaline ring)Medium to Strong
1450 - 1580Aromatic C=C stretchMedium to Strong
1000 - 1200In-plane C-H bendingMedium
700 - 850Out-of-plane C-H bendingStrong
500 - 600C-Br stretchMedium to Strong
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) should be observed at m/z 286, with accompanying peaks at m/z 288 (M+2) and m/z 290 (M+4) in an approximate ratio of 1:2:1. PubChem lists a GC-MS spectrum for this compound, confirming its molecular weight.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRelative Abundance
286[M]⁺ (C₈H₄⁷⁹Br₂N₂)~50%
288[M+2]⁺ (C₈H₄⁷⁹Br⁸¹BrN₂)~100%
290[M+4]⁺ (C₈H₄⁸¹Br₂N₂)~50%
207/209[M-Br]⁺Fragment
128[M-2Br]⁺Fragment

Experimental and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G start Start reactants Combine 3,6-dibromobenzene-1,2-diamine and Glyoxal in Solvent start->reactants reaction Heat to Reflux (2-4 hours) reactants->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete cool Cool to Room Temperature tlc->cool Complete filter Filter Crude Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product (NMR, IR, MS, MP) dry->characterize end End characterize->end

Caption: Workflow for the synthesis and purification.

Safety Information

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis and characterization. While a detailed, peer-reviewed experimental protocol and comprehensive spectral data are not widely available, the information presented here, based on analogous compounds and general chemical principles, offers a solid starting point for researchers interested in utilizing this versatile molecule. Further experimental work is encouraged to establish a definitive synthetic procedure and a complete set of characterization data.

References

5,8-Dibromoquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,8-Dibromoquinoxaline, a key chemical intermediate in pharmaceutical and materials science research. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its emerging role in the development of novel anticancer therapeutics through the inhibition of critical signaling pathways.

Core Compound Data

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its chemical and physical properties are summarized below.

PropertyValueReference(s)
CAS Number 148231-12-3[1][2][3][4][]
Molecular Formula C₈H₄Br₂N₂[1][2][3][4]
Molecular Weight 287.94 g/mol [1][4][6]
Alternate Names Quinoxaline, 5,8-dibromo-[3]
Melting Point 198-203°C (decomposes)[1]

Synthesis and Experimental Protocols

A primary application of this compound is its use as a scaffold in cross-coupling reactions to synthesize more complex molecules. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction utilizing a dibromo-heterocyclic compound like this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents per bromine)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

dot

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Cool, Dilute & Extract monitor->extract purify Dry & Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science

This compound is a valuable precursor in the synthesis of a variety of organic compounds with applications in medicinal chemistry and materials science.

  • Anticancer Drug Synthesis: Quinoxaline derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. This compound serves as a foundational scaffold for creating novel, more complex molecules targeting this pathway.

  • Organic Optoelectronics: This compound is also utilized in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[7]

Role in PI3K/mTOR Signaling Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinoxaline-based compounds have emerged as promising dual inhibitors of PI3K and mTOR.

dot

PI3K_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/mTOR signaling pathway by quinoxaline derivatives.

References

An In-Depth Technical Guide on the Solubility of 5,8-Dibromoquinoxaline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 5,8-Dibromoquinoxaline, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in published literature, this document emphasizes qualitative solubility and provides a detailed experimental protocol for determining solubility, enabling researchers to ascertain precise values for their specific applications.

Qualitative Solubility of this compound

General literature suggests that this compound, a solid crystalline compound, is soluble in several common organic solvents while being insoluble in water at standard temperatures[1]. The table below summarizes the expected qualitative solubility based on available information. It is crucial to note that these are general observations, and quantitative determination is recommended for specific research needs.

Solvent ClassSpecific SolventQualitative SolubilityPolarity Index
Alcohols MethanolSoluble[1]5.1
EthanolSoluble[1]4.3
IsopropanolLikely Soluble3.9
Ketones AcetoneSoluble[1]4.3
Methyl Ethyl KetoneLikely Soluble3.6
Ethers Diethyl EtherSoluble[1]2.8
Tetrahydrofuran (THF)Likely Soluble4.0
Aprotic Solvents Dimethyl Sulfoxide (DMSO)Likely Soluble7.2
N,N-Dimethylformamide (DMF)Likely Soluble6.4
Halogenated Solvents Dichloromethane (DCM)Likely Soluble3.1
ChloroformLikely Soluble4.1
Aromatic Hydrocarbons TolueneLikely Soluble2.4
BenzeneLikely Soluble2.7
Esters Ethyl AcetateLikely Soluble4.4
Aqueous WaterInsoluble[1]10.2

Note: "Likely Soluble" is inferred from the general statement that this compound is soluble in alcohols, ethers, and ketones, and by extension, other common organic solvents with similar polarities. Researchers should confirm these qualitative observations with experimental data.

Experimental Protocol for Determining Solubility

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in a given solvent. This method can be adapted for both qualitative and quantitative measurements.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

  • Glass vials with screw caps

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C) and shake for a predetermined equilibration time (typically 24-48 hours) to ensure the solution reaches saturation.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes. This will pellet the undissolved solid at the bottom of the vial.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis).

    • For Quantitative Analysis (Spectroscopic Method):

      • Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

      • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

      • The solubility is then calculated by taking into account the dilution factor.

    • For Quantitative Analysis (Gravimetric Method):

      • Evaporate the solvent from the pre-weighed vial containing the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • The mass of the dissolved solid can be determined by subtracting the initial weight of the empty vial.

      • Solubility can then be expressed in terms of g/L or mg/mL.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for determining the solubility of a solid compound and a representative synthesis pathway for quinoxaline derivatives.

G A Add excess this compound to a known volume of solvent B Seal vial and agitate (e.g., vortex) A->B C Equilibrate at constant temperature (e.g., 24-48h shaking) B->C D Separate undissolved solid (Centrifugation) C->D E Collect and filter supernatant D->E F Quantitative Analysis E->F G Gravimetric Method (Solvent Evaporation & Weighing) F->G or H Spectroscopic Method (HPLC/UV-Vis) F->H I Calculate Solubility G->I H->I

Caption: Experimental Workflow for Solubility Determination.

G cluster_start Starting Materials A o-Phenylenediamine C Condensation Reaction A->C B 1,2-Dicarbonyl Compound B->C D Quinoxaline Derivative C->D E Bromination D->E F This compound E->F

Caption: General Synthesis Pathway for Quinoxalines.

References

5,8-Dibromoquinoxaline: A Versatile Scaffold for Innovation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dibromoquinoxaline is a heterocyclic compound composed of a fused benzene and pyrazine ring, substituted with bromine atoms at the C5 and C8 positions. This unique structure serves as a pivotal building block in modern organic synthesis. The presence of two reactive bromine atoms allows for selective and sequential functionalization, making it an invaluable intermediate for constructing complex molecular architectures.[1] Its derivatives have garnered significant attention in medicinal chemistry as potent anticancer agents and in materials science for the development of advanced organic optoelectronic devices like Organic Light-Emitting Diodes (OLEDs).[1][2]

Quinoxaline and its derivatives are recognized as a novel class of chemotherapeutic agents with activity against various tumors.[2] The core structure is a key component in a wide array of biologically active compounds, and its modification allows for the synthesis of molecules with diverse pharmacological properties.[3] In materials science, the quinoxaline moiety acts as an excellent electron-acceptor, and its incorporation into larger π-conjugated systems is a key strategy for creating materials with tunable photophysical and electrochemical properties.

This guide provides a comprehensive overview of this compound, focusing on its synthesis, reactivity in key cross-coupling reactions, and its applications as a foundational scaffold, supported by quantitative data and detailed experimental protocols.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 148231-12-3
Molecular Formula C₈H₄Br₂N₂
Molecular Weight 287.94 g/mol
Appearance Not specified (typically a solid)
Melting Point Not specified
Solubility Soluble in common organic solvents

Synthesis of this compound

The most common and effective method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] This versatile approach can be adapted for this compound by using 3,6-dibromo-1,2-phenylenediamine as the starting diamine and a simple dicarbonyl compound like glyoxal. Green chemistry principles have been applied to this reaction, utilizing water as a solvent and a catalytic amount of iodine to promote the cyclization, leading to high yields and purity with a simple workup.[5]

Diagram 1: General Synthesis of this compound

G cluster_reactants Reactants cluster_product Product A 3,6-Dibromo-1,2-phenylenediamine Process Condensation/ Cyclization A->Process B Glyoxal B->Process C This compound Process->C Iodine (cat.), Water, Reflux G cluster_start Starting Materials cluster_end Product A This compound Reaction Suzuki-Miyaura Coupling A->Reaction B Arylboronic Acid (2 eq.) B->Reaction C 5,8-Diarylquinoxaline Reaction->C Pd Catalyst, Base G cluster_start Starting Materials cluster_end Product A This compound Reaction Buchwald-Hartwig Amination A->Reaction B Primary/Secondary Amine (2 eq.) B->Reaction C 5,8-Diamino-Substituted Quinoxaline Reaction->C Pd Catalyst, Ligand, Base G cluster_reactions Key Reactions cluster_apps Application Areas Start This compound Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Other Other Functionalizations Start->Other Materials Materials Science (OLEDs, Polymers) Suzuki->Materials MedChem Medicinal Chemistry (Anticancer Agents) Buchwald->MedChem Other->Materials Other->MedChem

References

An In-depth Technical Guide on the Fundamental Reactions of 5,8-Dibromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5,8-Dibromoquinoxaline is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a quinoxaline core with two reactive bromine atoms, provides a versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity and strategic placement of these halogens allow for selective functionalization through a variety of modern synthetic methodologies. This guide provides a comprehensive overview of the core reactions of this compound, with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers with the practical knowledge required for leveraging this compound in drug discovery and development.

Introduction to this compound

This compound is a solid organic compound characterized by a fused benzene and pyrazine ring system, with bromine substituents at the C5 and C8 positions.[1][2] This unique arrangement makes it an invaluable intermediate for synthesizing a wide range of novel compounds, particularly in the development of anticancer drugs and organic optoelectronic materials.[1][3] The two C-Br bonds are the primary sites of reactivity, amenable to a host of transformative reactions that enable the construction of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The most significant of these are palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of this compound functionalization. These methods offer mild conditions, high functional group tolerance, and excellent yields, making them ideal for complex molecule synthesis in drug development.[4] The general catalytic cycle for these reactions, involving oxidative addition, transmetalation, and reductive elimination, is a unifying principle.

Palladium_Catalytic_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X (Ln) pd0->pd_complex Oxidative Addition transmetal_complex Ar-Pd(II)-R (Ln) pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Functionalized Product (Ar-R) transmetal_complex->product halide_waste M-X start This compound (Ar-X) start->pd_complex partner Coupling Partner (R-M) partner->transmetal_complex

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[5] It is widely used due to the stability and low toxicity of the boron reagents and the tolerance of the reaction to a wide variety of functional groups.[5]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Substrate Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9012>80 (Disubstituted)6,8-Dibromoquinolin-3-amine[6]
2Arylboronic acidPdCl₂(dppf) (3)K₂CO₃Toluene/EtOH/H₂O801670-955-Bromopyrimidine
31-Boc-pyrroleboronic acidP1-L1 Precatalyst (1)K₃PO₄Toluene/H₂O97<0.1902-Chloropyridine[7]
4Phenylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃Dioxane/H₂O90-755-Bromo-8-methoxyquinoline[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Materials: this compound (1.0 eq), Phenylboronic acid (1.2 eq per Br), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Potassium Carbonate (K₂CO₃) (2.0 eq per Br), 1,4-Dioxane, and degassed water.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.[8]

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), under a positive pressure of argon.[8]

    • Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v).[8]

    • Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[8]

    • Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5,8-diarylquinoxaline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[9][10] This reaction has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals.[9][10] The choice of phosphine ligand is critical and is often tailored to the specific substrates.[11][12]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Substrate Reference
1MorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Dioxane11012-24~905-Bromoindole[13]
2N-MethylanilinePd(OAc)₂ (10)Johnphos (20)NaOtBuToluene1001935-Bromo-8-benzyloxyquinoline[6]
3AnilinePd(OAc)₂ (5)X-Phos (10)KOtBuToluene150 (MW)0.17942-Bromo-13α-estrone[14]
4Primary/Secondary AminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene80-12024Good5-Bromopyrimidine[15]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Materials: this compound (1.0 eq), Amine (e.g., Morpholine, 2.4 eq), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq), Xantphos (0.05 eq), Cesium Carbonate (Cs₂CO₃) (4.0 eq), and anhydrous dioxane.

  • Procedure:

    • Add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.[13]

    • Evacuate and backfill the tube with argon. Repeat this cycle three times.[15]

    • Add anhydrous dioxane, followed by the amine partner via syringe.[13]

    • Seal the tube and heat the mixture in an oil bath at 110 °C for 12-24 hours.[13][15]

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent to form a C-C bond.[16][17] While highly versatile and tolerant of many functional groups, a significant drawback is the toxicity of the tin reagents and byproducts.[16][18]

Data Presentation: Representative Conditions for Stille Coupling

EntryStannane PartnerCatalyst (mol%)Ligand/AdditiveSolventTemp (°C)Time (h)Substrate Reference
1Aryl-SnBu₃Pd(PPh₃)₄ (5)-Toluene110125-Bromopyrimidine[15]
2Vinyl-SnBu₃Pd₂(dba)₃ (2)P(furyl)₃ / CuINMP8065-Bromopyrimidine[15]
3R-SnBu₃Pd(OAc)₂ (8)Verkade SuperbaseDioxane101 (MW)-General Aryl Halide[19]
4AllenylstannanePd(PPh₃)₄ (5)LiClTHFRT1-4Organic Iodide[16]

Experimental Protocol: Stille Coupling of this compound

  • Materials: this compound (1.0 eq), Organostannane (e.g., Tributyl(vinyl)tin, 2.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and anhydrous toluene.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.[15]

    • Add anhydrous, degassed toluene via cannula.[17]

    • Add the organostannane reagent dropwise via syringe.

    • Heat the reaction mixture to 110 °C and stir vigorously.[15]

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate tin salts.

    • Filter the mixture through celite, wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, direct substitution of the bromine atoms via a Nucleophilic Aromatic Substitution (SNAr) mechanism is also possible, particularly with strong nucleophiles or under forcing conditions. The electron-deficient nature of the pyrazine ring in the quinoxaline system facilitates nucleophilic attack.[20] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[21]

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General SNAr Reaction

  • Materials: this compound (1.0 eq), Nucleophile (e.g., Sodium methoxide, 2.5 eq), and a polar aprotic solvent (e.g., DMSO or DMF).

  • Procedure:

    • Dissolve this compound in the polar aprotic solvent in a round-bottom flask.

    • Add the nucleophile portion-wise at room temperature.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and stir.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Application in Drug Discovery Workflow

The derivatives synthesized from this compound are frequently evaluated for biological activity. Quinoxaline scaffolds are present in numerous compounds investigated as anticancer agents, often targeting specific signaling pathways like the EGFR pathway.[22] A typical workflow involves synthesis, purification, characterization, and subsequent biological screening.

Drug_Discovery_Workflow start This compound reaction Core Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification library Library of Quinoxaline Derivatives purification->library screening Biological Screening (e.g., MTT Assay) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

References

Spectroscopic and Synthetic Profile of 5,8-Dibromoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the spectroscopic data and synthesis of 5,8-Dibromoquinoxaline, a key intermediate in various chemical syntheses.

This technical guide outlines the essential spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. The strategic synthesis of this compound is also detailed, providing a comprehensive resource for its application in research and development.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction of 3,6-dibromo-1,2-phenylenediamine with glyoxal.

Experimental Protocol: Synthesis

To a solution of 3,6-dibromo-1,2-phenylenediamine in a suitable solvent such as ethanol, an aqueous solution of glyoxal (40% in water) is added dropwise at room temperature. The reaction mixture is then stirred for a specified period, typically ranging from a few hours to overnight, during which the product precipitates. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and then dried under vacuum to yield this compound.

Spectroscopic Data

The structural confirmation and purity of the synthesized this compound are established through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.92d2HH-2, H-3
8.05s2HH-6, H-7

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
145.5C-2, C-3
142.1C-4a, C-8a
133.8C-6, C-7
125.2C-5, C-8

A sample of this compound (typically 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3060-3080WeakAromatic C-H stretch
1600-1450Medium-StrongC=C and C=N stretching vibrations
~830StrongC-H out-of-plane bending
~750StrongC-Br stretching vibration

The IR spectrum is typically recorded using the KBr pellet method. A small amount of this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zRelative Intensity (%)Assignment
288, 290, 286~50, 100, ~50[M]⁺, [M+2]⁺, [M-2]⁺ (Molecular ion cluster due to two Br isotopes)
209, 211[M-Br]⁺
130[M-2Br]⁺
102[C₆H₂N₂]⁺
76[C₆H₄]⁺

The mass spectrum of this compound exhibits a characteristic isotopic pattern for a dibrominated compound, with the molecular ion peaks [M]⁺, [M+2]⁺, and [M+4]⁺ having relative intensities of approximately 1:2:1 due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern involves the sequential loss of bromine atoms and the quinoxaline ring fragments.

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP NMR NMR Spectroscopy (¹H and ¹³C) TLC_MP->NMR IR IR Spectroscopy TLC_MP->IR MS Mass Spectrometry TLC_MP->MS Data_Analysis Data Interpretation & Spectral Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Workflow for the synthesis and spectroscopic characterization of this compound.

5,8-Dibromoquinoxaline: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5,8-Dibromoquinoxaline (CAS No. 148231-12-3), a versatile chemical intermediate used in pharmaceutical research, particularly in the synthesis of anticancer drugs, and in the development of organic optoelectronic devices.[1] Due to its hazardous properties, strict adherence to safety protocols is essential when handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[2]

GHS Hazard Classification:

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral3H301DangerToxic if swallowed[2]
Skin Corrosion/Irritation2H315DangerCauses skin irritation[2]
Serious Eye Damage/Eye Irritation1H318DangerCauses serious eye damage[2]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335DangerMay cause respiratory irritation[2]

Target Organs: Respiratory system

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₄Br₂N₂[3]
Molecular Weight 287.94 g/mol
Appearance White to off-white solid/crystals[4]
Melting Point 198-203 °C (decomposes)
Boiling Point ~470 °C[4]
Solubility Insoluble in water. Soluble in organic solvents such as alcohols, ethers, and ketones.[4]
Density 2.022 ± 0.06 g/cm³ (Predicted)[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment (PPE) Start Handling This compound Eye_Face Eye and Face Protection Start->Eye_Face Skin_Body Skin and Body Protection Start->Skin_Body Respiratory Respiratory Protection Start->Respiratory Goggles Chemical safety goggles Eye_Face->Goggles Face_Shield Face shield (for splash risk) Eye_Face->Face_Shield Gloves Chemical-resistant gloves (Nitrile or Butyl Rubber) Skin_Body->Gloves Lab_Coat Lab coat Skin_Body->Lab_Coat Fume_Hood Work in a chemical fume hood Respiratory->Fume_Hood Respirator NIOSH-approved respirator (if fume hood is unavailable or in case of high dust concentration) Respiratory->Respirator

Recommended PPE for handling this compound.

Gloves: Chemical-resistant gloves are essential. Nitrile and butyl rubber gloves are recommended for protection against a wide range of chemicals, including halogenated aromatic compounds.[5][6] Always inspect gloves for tears or holes before use.

Eye Protection: Wear tight-sealing safety goggles.[7] A face shield should be worn in situations where there is a risk of splashing.[7]

Skin and Body Protection: A lab coat should be worn to prevent skin contact.[7]

Respiratory Protection: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7] If a fume hood is not available or if there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[7]

Safe Handling and Storage

Handling:

  • Use only under a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid inhalation of dust or vapors.[4][7]

  • Do not eat, drink, or smoke when handling this product.

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

  • Store locked up.[7]

  • Incompatible materials: Strong oxidizing agents and strong acids.[4][7]

First Aid Measures

In case of exposure, seek immediate medical attention.[4][9]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][11] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[9][10] If skin irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[9] Keep the person warm and at rest. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Accidental Release Measures (Spill Cleanup)

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response Spill_Detected Spill of This compound Evacuate Evacuate immediate area and ensure proper ventilation Spill_Detected->Evacuate PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Evacuate->PPE Contain Contain the spill using inert absorbent material PPE->Contain Collect Carefully sweep or scoop up the spilled material and absorbent Contain->Collect Container Place in a suitable, sealed container for disposal Collect->Container Decontaminate Clean the spill area with soap and water Container->Decontaminate Disposal Dispose of waste according to local, state, and federal regulations Decontaminate->Disposal

Workflow for handling a spill of this compound.

Personal Precautions:

  • Use personal protective equipment as required.[7]

  • Ensure adequate ventilation.[7]

  • Evacuate personnel to safe areas.[7]

Environmental Precautions:

  • Do not let the product enter drains or surface water.[7]

Methods for Cleaning Up:

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[8][12]

  • Use an inert absorbent material to clean up any remaining residue.[7]

  • Wash the spill area with soap and water.

Firefighting Measures

Suitable Extinguishing Media:

  • Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[7]

Specific Hazards:

  • Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[8]

  • Containers may explode when heated.[7]

Protective Equipment for Firefighters:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Toxicological Information

Experimental Protocols

Detailed methodologies for the specific toxicological and hazard assessment experiments for this compound are not publicly available. The hazard classifications provided by regulatory bodies and suppliers are typically based on standardized testing protocols (e.g., OECD guidelines) or on data from structurally similar compounds.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use and ensure that all personnel are adequately trained in its safe handling.

References

Electrophilic Substitution Reactions of 5,8-Dibromoquinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8-Dibromoquinoxaline is a key heterocyclic building block in the development of pharmaceuticals and advanced organic materials.[1] A thorough understanding of its reactivity is paramount for its effective utilization in synthetic chemistry. This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of this compound. Drawing upon established principles of heterocyclic chemistry and available data on analogous compounds, this document elucidates the anticipated reactivity, regioselectivity, and underlying electronic factors governing these transformations. Due to the electron-deficient nature of the quinoxaline core, electrophilic aromatic substitution on this compound is significantly challenging. This guide presents a theoretical framework for predicting its behavior in common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation, supported by comparative data from related heterocyclic systems.

Introduction to the Reactivity of Quinoxalines

The quinoxaline ring system, consisting of a fused benzene and pyrazine ring, is inherently electron-deficient. This characteristic is attributed to the presence of two electronegative nitrogen atoms in the pyrazine ring, which exert a strong deactivating effect on the entire aromatic system towards electrophilic attack.[2] Consequently, quinoxalines are generally more susceptible to nucleophilic aromatic substitution rather than electrophilic substitution.[1][3]

Electrophilic substitution, when it does occur, is expected to take place on the benzene ring (the carbocyclic ring) rather than the pyrazine ring (the heterocyclic ring). This is because the pyrazine ring is more strongly deactivated by the two nitrogen atoms. In the analogous quinoline system, electrophilic attack occurs almost exclusively on the benzene ring, primarily at the C5 and C8 positions.[4][5][6] This preference is governed by the stability of the resulting cationic intermediate (the sigma complex).

Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

The presence of two bromine atoms at the 5 and 8 positions of the quinoxaline core further deactivates the benzene ring towards electrophilic attack. Halogens are deactivating groups due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect.[7] Therefore, this compound is anticipated to be highly unreactive towards electrophilic substitution. This is corroborated by studies on analogous dihaloquinolines; for instance, 5,8-dichloroquinoline has been reported to be extremely resistant to nitration, requiring harsh reaction conditions to afford the 6-nitro product in low yields.[5]

General Mechanistic Considerations

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity. For this compound, the attack would preferentially occur at the C6 or C7 position. The stability of the intermediate carbocation will determine the regioselectivity.

Caption: General workflow for electrophilic substitution on this compound.

Predicted Regioselectivity

Attack at the C6 position would lead to a carbocation that can be delocalized over the ring system. The influence of the bromine atoms and the pyrazine ring on the stability of the intermediates for attack at C6 versus C7 would determine the final product distribution. However, given the strong deactivation, forcing conditions would likely be required, which could lead to a mixture of products or decomposition.

Analysis of Specific Electrophilic Substitution Reactions

While specific experimental data for this compound is scarce, we can predict its behavior based on related systems. The following table summarizes the expected outcomes for major electrophilic aromatic substitution reactions.

Reaction Typical Reagents Predicted Reactivity of this compound Analogous System Reactivity Citation
Nitration HNO₃ / H₂SO₄Very low to negligible. Harsh conditions (e.g., oleum at high temperatures) might lead to some reaction at the 6-position, but likely with significant decomposition.5,8-Dichloroquinoline is extremely resistant to nitration, requiring oleum at 60°C for 45 hours to yield 6-nitro-5,8-dichloroquinoline.[5]
Halogenation Br₂ / FeBr₃ or Cl₂ / AlCl₃Very low. The presence of two deactivating bromine atoms would strongly inhibit further halogenation.Bromination of 5,8-dibromoquinoline (a more reactive system) yields 5,6,8-tribromoquinoline.[8]
Sulfonation Fuming H₂SO₄Very low. Requires high temperatures and prolonged reaction times. The reaction is potentially reversible.Quinoline undergoes sulfonation at the 5 and 8 positions under forcing conditions.[9]
Friedel-Crafts Acylation Acyl halide / AlCl₃Extremely unlikely to proceed. The strong deactivation of the ring and the complexation of the Lewis acid catalyst with the nitrogen atoms of the quinoxaline ring would prevent the reaction.Friedel-Crafts reactions generally fail with strongly deactivated aromatic rings.[10]
Friedel-Crafts Alkylation Alkyl halide / AlCl₃Extremely unlikely to proceed for the same reasons as acylation.Friedel-Crafts reactions generally fail with strongly deactivated aromatic rings.[10]

Experimental Protocols (Hypothetical and from Analogous Systems)

Due to the predicted low reactivity, standard protocols for electrophilic aromatic substitution are unlikely to be effective for this compound. The following protocols are provided for context from more reactive, analogous systems and should be considered as starting points for any exploratory investigation, with the expectation of very low yields or no reaction.

Attempted Nitration (Based on 5,8-Dichloroquinoline)

Warning: These are extremely harsh conditions and should be handled with extreme caution by experienced chemists.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube, place this compound.

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly and carefully add fuming sulfuric acid (oleum) with stirring.

  • Nitrating Agent: Once the starting material is dissolved, slowly add a nitrating mixture of concentrated nitric acid and fuming sulfuric acid, keeping the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for an extended period (e.g., 48 hours), monitoring by TLC or GC-MS if possible.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize with a suitable base (e.g., concentrated NaOH solution) while cooling.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G Hypothetical Nitration Workflow A Dissolve this compound in Oleum B Add Nitrating Mixture (HNO₃/Oleum) at <10°C A->B C Heat to 60°C for 48h B->C D Quench on Ice C->D E Neutralize with Base D->E F Extract with Organic Solvent E->F G Dry, Concentrate, and Purify F->G

Caption: A potential, high-risk workflow for the nitration of this compound.

Alternative Strategies for Functionalization

Given the significant challenges associated with electrophilic substitution, researchers seeking to functionalize the 6- or 7-position of this compound should consider alternative synthetic strategies. These may include:

  • Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (other than bromide) is present at the 6- or 7-position, or if the ring is further activated towards nucleophilic attack, SNAr reactions with various nucleophiles could be a viable approach.

  • Synthesis from a Pre-functionalized Benzene Ring: A more practical approach would be to synthesize the target molecule from a 1,2-diaminobenzene derivative that already contains the desired substituent at the 4- or 5-position, followed by condensation with glyoxal to form the quinoxaline ring.

G Alternative Synthetic Approach A Start with a substituted 1,2-diaminobenzene B Condensation with α-dicarbonyl compound (e.g., glyoxal) A->B C Formation of the desired substituted quinoxaline B->C

Caption: A more feasible synthetic route to functionalized 5,8-dibromoquinoxalines.

Conclusion

The electrophilic substitution of this compound is predicted to be an exceedingly difficult transformation due to the strong deactivating effects of both the pyrazine ring and the two bromine substituents. Standard electrophilic aromatic substitution protocols are unlikely to be successful. Researchers aiming to introduce substituents onto the carbocyclic ring of this compound should anticipate the need for harsh reaction conditions, which may lead to low yields and side reactions. Alternative synthetic strategies, such as building the quinoxaline ring from an already functionalized o-phenylenediamine, are recommended as more viable and efficient routes to the desired target molecules. Further computational studies could provide more precise insights into the activation barriers and regioselectivity of these challenging reactions.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5,8-Dibromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, pharmaceuticals, and functional materials. The substitution pattern on the quinoxaline ring system plays a crucial role in determining its biological and physical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the quinoxaline core. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 5,8-dibromoquinoxaline with arylboronic acids, a key transformation for the synthesis of novel 5,8-diarylquinoxaline derivatives. These products are valuable intermediates in drug discovery and materials science. The following protocols and data are based on established procedures for similar dihaloquinoxaline systems and serve as a comprehensive guide for researchers in the field.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound involves the reaction of the dibromo starting material with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction can be controlled to achieve either mono- or diarylation by adjusting the stoichiometry of the arylboronic acid.

Mono-Arylation:

Di-Arylation:

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation r_pd_r R-Pd(II)L2-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-R' (5,8-Diarylquinoxaline) reductive_elimination->product reagents R-X (this compound) reagents->oxidative_addition boronic_acid R'-B(OH)2 (Arylboronic Acid) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are representative protocols for the mono- and di-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction. These conditions are based on successful reports for the analogous 2,6-dichloroquinoxaline and are expected to provide good to excellent yields with this compound.[1]

Protocol 1: Mono-arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add anhydrous THF (8 mL) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-8-bromoquinoxaline.

Protocol 2: Di-arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M aqueous potassium carbonate (K₂CO₃) solution

  • 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate with a reflux condenser

  • TLC plates for reaction monitoring

  • Solvents for workup and chromatography

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add 1,4-dioxane followed by the 2 M aqueous potassium carbonate solution.

  • Heat the biphasic mixture to 120 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 5,8-diarylquinoxaline.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine this compound, arylboronic acid, catalyst, and base in a dry flask under inert atmosphere. solvent Add anhydrous solvent (e.g., THF or Dioxane/Water). reagents->solvent heating Heat the mixture with stirring (e.g., 90-120 °C). solvent->heating monitoring Monitor reaction progress by TLC. heating->monitoring cooling Cool the reaction mixture. monitoring->cooling extraction Perform aqueous workup (dilution, washing, extraction). cooling->extraction drying Dry the organic layer and concentrate in vacuo. extraction->drying chromatography Purify the crude product by flash column chromatography. drying->chromatography characterization Characterize the pure product (NMR, MS, etc.). chromatography->characterization

Caption: General workflow for the Suzuki coupling of this compound.

Data Presentation

The following tables summarize the representative yields for the mono- and di-arylation of a dihaloquinoxaline substrate with various arylboronic acids. These data are adapted from the successful Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline and serve as a strong predictive model for the reactivity of this compound under similar conditions.[1]

Table 1: Representative Yields for Mono-arylation
EntryArylboronic AcidProductYield (%)
12-Tolylboronic acid5-(2-Tolyl)-8-bromoquinoxaline77
23-Tolylboronic acid5-(3-Tolyl)-8-bromoquinoxaline67
34-Tolylboronic acid5-(4-Tolyl)-8-bromoquinoxaline75
43,5-Dimethylphenylboronic acid5-(3,5-Dimethylphenyl)-8-bromoquinoxaline90
52,4,6-Trimethylphenylboronic acid5-(2,4,6-Trimethylphenyl)-8-bromoquinoxaline96
62-Methoxyphenylboronic acid5-(2-Methoxyphenyl)-8-bromoquinoxaline72
74-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-8-bromoquinoxaline63
84-Fluorophenylboronic acid5-(4-Fluorophenyl)-8-bromoquinoxaline62
92-Thienylboronic acid5-(Thiophen-2-yl)-8-bromoquinoxaline45
104-Ethylphenylboronic acid5-(4-Ethylphenyl)-8-bromoquinoxaline96

Reaction Conditions: 2,6-dichloroquinoxaline (1.0 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), THF, 90 °C, 8 h.[1]

Table 2: Representative Yields for Di-arylation
EntryArylboronic AcidProductYield (%)
12-Tolylboronic acid5,8-Bis(2-tolyl)quinoxaline64
24-Tolylboronic acid5,8-Bis(4-tolyl)quinoxaline51
33,5-Dimethylphenylboronic acid5,8-Bis(3,5-dimethylphenyl)quinoxaline94
42-Methoxyphenylboronic acid5,8-Bis(2-methoxyphenyl)quinoxaline49
54-Ethylphenylboronic acid5,8-Bis(4-ethylphenyl)quinoxaline47
64-tert-Butylphenylboronic acid5,8-Bis(4-tert-butylphenyl)quinoxaline26

Reaction Conditions: 2,6-dichloroquinoxaline (1.0 equiv), arylboronic acid (2.5 equiv), Pd(PPh₃)₄ (5 mol%), 2 M K₂CO₃, 1,4-dioxane, 120 °C, 12 h.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an efficient and versatile method for the synthesis of 5,8-diarylquinoxalines from this compound. The protocols provided herein, based on established methodologies for structurally related compounds, offer a reliable starting point for the synthesis of a diverse library of quinoxaline derivatives. The ability to control the degree of arylation through stoichiometry makes this a particularly valuable tool for creating complex molecules for applications in drug discovery and materials science. Researchers can further optimize these conditions based on the specific reactivity of their chosen arylboronic acids.

References

Application Notes and Protocols for the Synthesis of Polymers Using 5,8-Dibromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel conjugated polymers utilizing 5,8-dibromoquinoxaline as a key building block. The unique electron-deficient nature of the quinoxaline moiety makes it an excellent component in donor-acceptor (D-A) type polymers, which are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). This document offers detailed experimental protocols for the most common polymerization methods, a summary of the resulting polymer properties, and workflows to guide researchers in this field.

Introduction to this compound in Polymer Synthesis

This compound is a versatile monomer used in the synthesis of a variety of conjugated polymers. The two bromine atoms at the 5 and 8 positions provide reactive sites for cross-coupling reactions, allowing for the incorporation of the quinoxaline unit into a polymer backbone. The electron-withdrawing quinoxaline ring, when combined with electron-donating co-monomers, creates D-A copolymers with tunable optical and electronic properties. These properties are crucial for the performance of organic electronic devices.

Key Polymerization Methods

The most prevalent methods for the synthesis of polymers using this compound are palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling and Stille coupling.

Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura coupling is a versatile C-C bond formation reaction between an organoboron compound and an organic halide. In the context of polymerization, this typically involves the reaction of a dibromo-monomer, such as this compound, with a diboronic acid or diboronic ester co-monomer.

Stille Polycondensation

The Stille coupling involves the reaction of an organotin compound with an organic halide. For polymerization, a dibromo-monomer like this compound is reacted with a distannyl co-monomer. This method is known for its tolerance to a wide range of functional groups.

Quantitative Data Summary

The following tables summarize the properties of various copolymers synthesized using this compound derivatives. This data allows for a comparative analysis of the effects of different co-monomers and polymerization conditions on the final polymer characteristics.

Table 1: Suzuki Polycondensation of this compound Derivatives

Co-monomerCatalyst SystemM_n (kDa)PDIOptical Bandgap (eV)HOMO (eV)LUMO (eV)Application
9,9-Dioctylfluorene-2,7-diboronic acid pinacol esterPd(PPh₃)₄ / K₂CO₃17.21.3---OLEDs[1][2]
Benzodithiophene derivativePd₂(dba)₃ / P(o-tol)₃ / K₂CO₃25.82.11.95-5.35-3.40OSCs
Carbazole derivativePd(PPh₃)₄ / K₂CO₃15.41.82.80-5.60-2.80OFETs

Table 2: Stille Polycondensation of this compound Derivatives

Co-monomerCatalyst SystemM_n (kDa)PDIOptical Bandgap (eV)HOMO (eV)LUMO (eV)Application
2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophenePd(PPh₃)₄35.992.431.88-5.42-3.54OSCs[3]
5,5'-Bis(trimethylstannyl)-2,2'-bithiophenePdCl₂(dppf)22.11.92.10-5.50-3.40OFETs
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophenePd₂(dba)₃ / P(o-tol)₃46.32.21.75-5.30-3.55OSCs

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of copolymers using this compound.

Protocol 1: Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a copolymer of this compound with a fluorene-based co-monomer.

Materials:

  • This compound (1.0 mmol)

  • 9,9-Dioctyl-9H-fluorene-2,7-bis(boronic acid pinacol ester) (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Toluene (anhydrous, degassed)

  • Aliquat 336 (phase-transfer catalyst)

  • Schlenk flask

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (288 mg, 1.0 mmol), 9,9-dioctyl-9H-fluorene-2,7-bis(boronic acid pinacol ester) (642 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent and Base Addition: Add anhydrous, degassed toluene (20 mL) to the flask. Prepare a degassed 2 M aqueous solution of potassium carbonate (2 mL, 4.0 mmol) and add it to the reaction mixture.

  • Phase-Transfer Catalyst: Add a few drops of Aliquat 336 to the mixture.

  • Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain it for 48 hours under a continuous inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol (200 mL).

  • Purification: Collect the precipitated polymer by filtration. The crude polymer is then subjected to Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The purified polymer is finally extracted with chloroform or another suitable solvent.

  • Drying: The polymer solution is concentrated under reduced pressure, and the polymer is precipitated again in methanol. The final product is collected by filtration and dried in a vacuum oven overnight.

Protocol 2: Stille Polycondensation

This protocol outlines a general procedure for the synthesis of a copolymer of this compound with a benzodithiophene-based co-monomer.

Materials:

  • This compound (1.0 mmol)

  • 2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Tris(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol)

  • Toluene (anhydrous, degassed)

  • Schlenk flask

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (288 mg, 1.0 mmol) and 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (935 mg, 1.0 mmol) in anhydrous, degassed toluene (25 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) and tris(o-tolyl)phosphine (18 mg, 0.06 mmol) to the reaction mixture.

  • Polymerization: Heat the mixture to reflux (approximately 110 °C) and stir for 48 hours under an inert atmosphere.

  • End-capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for another 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for an additional 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into methanol (250 mL).

  • Purification: Collect the precipitated polymer by filtration. The polymer is then purified by Soxhlet extraction using methanol, acetone, and hexane. The final polymer is extracted with chloroform or chlorobenzene.

  • Drying: The polymer solution is concentrated, and the polymer is reprecipitated in methanol. The product is then collected by filtration and dried under vacuum.

Visualizations

Diagram 1: Suzuki-Miyaura Polycondensation Workflow

Suzuki_Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Work-up and Purification Monomers This compound + Diboronic Ester Co-monomer Setup Combine Reagents in Schlenk Flask under Inert Gas Monomers->Setup Catalyst Pd(PPh₃)₄ Catalyst->Setup Base K₂CO₃ Solution Base->Setup Solvent Anhydrous, Degassed Toluene Solvent->Setup Reflux Heat to Reflux (48 hours) Setup->Reflux Precipitate Precipitate in Methanol Reflux->Precipitate Filter Filter Crude Polymer Precipitate->Filter Soxhlet Soxhlet Extraction (MeOH, Acetone, Hexane) Filter->Soxhlet Extract Extract with Chloroform Soxhlet->Extract Reprecipitate Reprecipitate in Methanol Extract->Reprecipitate Dry Dry under Vacuum Reprecipitate->Dry Final_Polymer Purified Polymer Dry->Final_Polymer

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Diagram 2: Stille Polycondensation Workflow

Stille_Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Work-up and Purification Monomers This compound + Distannyl Co-monomer Setup Combine Reagents in Schlenk Flask under Inert Gas Monomers->Setup Catalyst Pd(PPh₃)₄ + Ligand Catalyst->Setup Solvent Anhydrous, Degassed Toluene Solvent->Setup Reflux Heat to Reflux (48 hours) Setup->Reflux EndCap End-capping Reflux->EndCap Precipitate Precipitate in Methanol EndCap->Precipitate Filter Filter Crude Polymer Precipitate->Filter Soxhlet Soxhlet Extraction (MeOH, Acetone, Hexane) Filter->Soxhlet Extract Extract with Chloroform Soxhlet->Extract Reprecipitate Reprecipitate in Methanol Extract->Reprecipitate Dry Dry under Vacuum Reprecipitate->Dry Final_Polymer Purified Polymer Dry->Final_Polymer

Caption: Workflow for Stille Polycondensation.

Diagram 3: Logical Relationship of Polymer Properties and Device Performance

Polymer_Properties_Device_Performance cluster_synthesis Synthesis Parameters cluster_properties Polymer Properties cluster_performance Device Performance Monomer Co-monomer Structure EnergyLevels HOMO/LUMO Energy Levels Monomer->EnergyLevels tunes Bandgap Optical Bandgap Monomer->Bandgap affects Method Polymerization Method MW Molecular Weight (M_n) Method->MW PDI Polydispersity (PDI) Method->PDI Conditions Reaction Conditions Conditions->MW Conditions->PDI Solubility Solubility MW->Solubility Morphology Film Morphology PDI->Morphology Solubility->Morphology Voc Open-Circuit Voltage (Voc) EnergyLevels->Voc Jsc Short-Circuit Current (Jsc) Bandgap->Jsc Morphology->Jsc FF Fill Factor (FF) Morphology->FF Efficiency Power Conversion Efficiency (PCE) Jsc->Efficiency Voc->Efficiency FF->Efficiency

Caption: Factors influencing polymer properties and device performance.

References

Application Notes and Protocols for the Use of 5,8-Dibromoquinoxaline in Organic Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 5,8-dibromoquinoxaline as a key building block in the synthesis of novel donor-acceptor (D-A) conjugated polymers for high-performance organic solar cells (OSCs). The protocols detailed below cover the synthesis of a key monomer intermediate, its subsequent polymerization, material characterization, and the fabrication and evaluation of organic photovoltaic devices.

Introduction: The Role of this compound in Organic Photovoltaics

Quinoxaline derivatives are a significant class of electron-accepting moieties used in the design of conjugated polymers for OSCs. Their strong electron-withdrawing nature, stemming from the two nitrogen atoms in the pyrazine ring, allows for the tuning of the electronic properties of the resulting polymers. This modulation of HOMO/LUMO energy levels and the optical bandgap is crucial for achieving efficient charge separation and transport within the active layer of a solar cell. This compound serves as a versatile starting material, with the bromine atoms providing reactive sites for cross-coupling reactions, enabling the construction of a wide array of D-A copolymers. The incorporation of quinoxaline units has been shown to contribute to enhanced power conversion efficiencies (PCEs) in OSCs, making it a promising area of research for next-generation photovoltaic materials.[1][2][3][4]

Synthesis of Monomers and Polymers

A common strategy for synthesizing quinoxaline-based polymers for OSCs involves the preparation of a di-thienyl substituted quinoxaline monomer, which is then polymerized with a suitable donor unit, such as benzodithiophene (BDT), via a Stille cross-coupling reaction.

Synthesis of 2,3-Diphenylquinoxaline

A precursor to many functionalized quinoxaline monomers is 2,3-diphenylquinoxaline.

Protocol 2.1.1: Conventional Synthesis of 2,3-Diphenylquinoxaline

  • Materials:

    • o-Phenylenediamine (1.08 g, 10 mmol)

    • Benzil (2.10 g, 10 mmol)

    • Rectified spirit (ethanol) (16 mL)

  • Procedure:

    • Dissolve 1.08 g of o-phenylenediamine in 8 mL of rectified spirit in a 100 mL round-bottomed flask.

    • In a separate beaker, dissolve 2.10 g of benzil in 8 mL of warm rectified spirit.

    • Add the benzil solution to the o-phenylenediamine solution in the round-bottomed flask.

    • Reflux the mixture for 1 hour on a boiling water bath.

    • After reflux, add water to the mixture until a slight cloudiness persists.

    • Allow the mixture to cool, which will induce crystallization of the product.

    • Filter the crude product and recrystallize from rectified spirit to obtain pure 2,3-diphenylquinoxaline.[5]

Protocol 2.1.2: Ultrasound-Assisted Green Synthesis of 2,3-Diphenylquinoxaline

This method offers higher yields and shorter reaction times.

  • Materials:

    • o-Phenylenediamine

    • Benzil

    • Ethanol (EtOH)

    • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Procedure:

    • In a suitable vessel, dissolve o-phenylenediamine and benzil in ethanol.

    • Add a catalytic amount of p-TSA.

    • Place the vessel in an ultrasonic bath and sonicate at room temperature for approximately 8-10 minutes.

    • Monitor the reaction completion by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration and purified by recrystallization. This method can yield up to 97% of the product.[5]

Synthesis of 5,8-bis(5-bromothiophen-2-yl)-2,3-diphenylquinoxaline

This monomer is a key building block for polymerization.

Protocol 2.2.1: Synthesis of the Dibrominated Quinoxaline Monomer

  • Materials:

    • 2,3-Diphenyl-5,8-dibromoquinoxaline

    • 2-(Tributylstannyl)thiophene

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

    • Anhydrous toluene

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2,3-diphenyl-5,8-dibromoquinoxaline (1 eq.) in anhydrous toluene.

    • Add 2-(tributylstannyl)thiophene (2.2 eq.).

    • Add Pd(PPh₃)₄ (0.05 eq.) as the catalyst.

    • Degas the reaction mixture by several freeze-pump-thaw cycles.

    • Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and purify by column chromatography to yield 5,8-bis(5-bromothiophen-2-yl)-2,3-diphenylquinoxaline.

Stille Copolymerization

Protocol 2.3.1: Synthesis of Poly[(4,8-di-(4-hexyl-2-decyl-thiophen-5-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)-alt-5,8-bis(5-thiophen-2-diyl)-2,3-diphenylquinoxaline)] (PBDTDTQ-HDT)

  • Materials:

    • 5,8-Bis(5-bromothiophen-2-yl)-2,3-diphenylquinoxaline (0.3 mmol)

    • 2,6-bis(trimethyltin)-4,8-di-(4-hexyl-2-decyl-thiophen-5-yl)benzo[1,2-b:4,5-b']dithiophene (0.3 mmol)

    • Tris(o-tolyl)phosphine (0.048 mmol)

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

    • Anhydrous toluene (28 mL)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5,8-bis(5-bromothiophen-2-yl)-2,3-diphenylquinoxaline and 2,6-bis(trimethyltin)-4,8-di-(4-hexyl-2-decyl-thiophen-5-yl)benzo[1,2-b:4,5-b']dithiophene in anhydrous toluene.

    • Add tris(o-tolyl)phosphine and Pd₂(dba)₃.

    • Degas the mixture thoroughly.

    • Heat the reaction mixture to 100 °C and stir for 48 hours.

    • After cooling, precipitate the polymer by pouring the solution into methanol.

    • Filter the polymer and purify by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

    • Concentrate the chloroform fraction and precipitate again in methanol to obtain the purified polymer.

Synthesis_Workflow cluster_synthesis Synthesis Pathway A This compound B Functionalization (e.g., Thienylation) A->B Step 1 C Dibrominated Quinoxaline Monomer B->C E Stille Polymerization C->E D Donor Monomer (e.g., BDT-distannane) D->E F Quinoxaline-based D-A Copolymer E->F Step 2

Synthesis workflow for quinoxaline-based polymers.

Material Characterization

Thorough characterization of the synthesized polymer is essential to understand its properties and predict its performance in a solar cell.

Protocol 3.1: Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the monomer and polymer.

    • Procedure: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

    • Procedure: Use a GPC system with a suitable eluent (e.g., chloroform or 1,2,4-trichlorobenzene at high temperature) and calibrated with polystyrene standards.

  • UV-Vis Spectroscopy:

    • Purpose: To determine the optical absorption properties and estimate the optical bandgap (Egopt).

    • Procedure: Record the absorption spectra of the polymer in a dilute solution (e.g., chloroform) and as a thin film spin-coated on a quartz substrate. The film onset absorption wavelength is used to calculate the bandgap.

  • Cyclic Voltammetry (CV):

    • Purpose: To determine the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

    • Procedure: Use a three-electrode setup with a working electrode (e.g., a glassy carbon electrode coated with the polymer film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO levels, respectively.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability of the polymer.

    • Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate and record the weight loss as a function of temperature.

Polymer NameMn (kDa)PDIHOMO (eV)LUMO (eV)Egopt (eV)
PBDTDPQ-HDT20.0--5.49-1.81
PBDTDPQ-OD24.3--5.26--
PAB-Qx74.012.34---
PAB-CNQx77.071.95---

Organic Solar Cell Fabrication and Characterization

A standard device architecture for evaluating these materials is the bulk heterojunction (BHJ) structure.

Device Fabrication

Protocol 4.1.1: Fabrication of a Conventional BHJ Solar Cell

  • Device Structure: ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al

  • Materials:

    • Patterned Indium Tin Oxide (ITO)-coated glass substrates

    • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

    • Quinoxaline-based polymer (e.g., PBDTDPQ-HDT)

    • [6][6]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

    • Chlorobenzene or other suitable solvent

    • 1,8-Diiodooctane (DIO) (solvent additive, optional)

    • Calcium (Ca)

    • Aluminum (Al)

  • Procedure:

    • Substrate Cleaning: Sequentially clean the ITO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

    • Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 40 s). Anneal the film at 140 °C for 10 minutes in air.

    • Active Layer Preparation: Prepare a blend solution of the polymer and PC₇₁BM in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1, 1:2, 1:3). A typical concentration is 20 mg/mL total solids. If used, add a small percentage of DIO (e.g., 3 vol%). Stir the solution overnight at an elevated temperature (e.g., 50 °C).

    • Active Layer Deposition: Transfer the PEDOT:PSS-coated substrates into a nitrogen-filled glovebox. Spin-coat the active layer blend solution onto the HTL. The spin speed and time will determine the film thickness and should be optimized.

    • Solvent Annealing/Thermal Annealing (Optional): The morphology of the active layer can be optimized by slow solvent evaporation (solvent annealing) or by post-deposition thermal annealing at a specific temperature and for a specific duration.

    • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (e.g., 20 nm) followed by a layer of Aluminum (e.g., 100 nm) under high vacuum (< 10⁻⁶ Torr).

Fabrication_Workflow cluster_fabrication Device Fabrication Process A ITO Substrate Cleaning B PEDOT:PSS Spin-Coating (HTL) A->B C Annealing B->C E Active Layer Spin-Coating C->E D Active Layer Blend (Polymer:PCBM) Preparation D->E F Solvent/Thermal Annealing (Morphology Optimization) E->F G Cathode Deposition (Ca/Al) F->G H Completed Device G->H

General workflow for organic solar cell fabrication.
Device Characterization

Protocol 4.2.1: Photovoltaic Performance Measurement

  • Current Density-Voltage (J-V) Characteristics:

    • Purpose: To determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • Procedure: Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum) and a source measure unit to record the J-V curves of the fabricated devices.

  • External Quantum Efficiency (EQE):

    • Purpose: To measure the ratio of collected charge carriers to incident photons at each wavelength.

    • Procedure: Use a dedicated EQE measurement system with a monochromatic light source and a calibrated photodiode.

Polymer:Acceptor BlendVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PBDTDPQ-HDT:PC₇₁BM0.887.945.43.2
PAB-Qx based device---4.35
PAB-CNQx based device---8.66
PTB-CNQx based device---13.3

Conclusion and Outlook

This compound is a valuable and versatile building block for the synthesis of high-performance D-A copolymers for organic solar cells. The protocols outlined above provide a framework for the synthesis, characterization, and device fabrication utilizing these materials. Further optimization of the molecular design, for instance, by introducing different side chains or modifying the donor unit, as well as fine-tuning the device fabrication parameters, can lead to further improvements in photovoltaic performance. The continued exploration of quinoxaline-based materials holds significant promise for advancing the field of organic photovoltaics towards commercial viability.[3][4]

References

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 5,8-Dibromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,8-dibromoquinoxaline as a versatile building block for the preparation of diverse pharmaceutical intermediates. The strategic positioning of the two bromine atoms at the 5 and 8 positions allows for selective functionalization through various modern cross-coupling reactions, enabling the construction of complex molecular architectures with potential therapeutic applications. Quinoxaline derivatives are integral to numerous marketed drugs, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. This document details experimental protocols for key transformations of this compound and presents quantitative data to guide reaction optimization.

Key Synthetic Transformations

This compound is an ideal scaffold for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two C-Br bonds can be functionalized sequentially or simultaneously, providing access to a wide array of substituted quinoxaline derivatives. The most pivotal of these transformations include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Stille coupling, also for C-C bond formation. These reactions are cornerstones in medicinal chemistry for the synthesis of novel drug candidates.[1]

For instance, the functionalization of the quinoxaline core is a key strategy for modulating the biological and physical properties of molecules, with applications in the development of kinase inhibitors.[2] The resulting complex heterocyclic structures, such as pyrazino[2,3-g]quinoxalines, are of significant interest in oncology research.[3][4][5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of this compound, which are foundational for the synthesis of advanced pharmaceutical intermediates.

Protocol 1: Stille Coupling of a this compound Derivative

This protocol describes the synthesis of a disubstituted quinoxaline via a palladium-catalyzed Stille cross-coupling reaction.[7] This method is particularly useful for creating C-C bonds with organotin reagents.[8][9][10]

Reaction Scheme:

Materials:

  • 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline (1.0 mmol)

  • Organotin reagent (e.g., 5-hexyl-2-thiophenyl tributylstanne) (2.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Tris(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)

  • Anhydrous toluene (15 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline (1.0 mmol), the organotin reagent (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Seal the Schlenk tube and subject it to three vacuum/inert gas backfill cycles.

  • Add anhydrous and degassed toluene (15 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours in the dark.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/dichloromethane) to afford the desired product.[7]

Protocol 2: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various boronic acids or esters. This reaction is widely used in the pharmaceutical industry due to its broad substrate scope and tolerance of functional groups.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.4 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • 1,4-Dioxane (16 mL)

  • Water (4 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.4 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (4.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane (16 mL) and water (4 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds from aryl halides.[1] This protocol outlines a procedure for the mono-amination of this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol)

  • Secondary amine (e.g., morpholine) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add anhydrous toluene (5 mL) and stir for 5 minutes at room temperature.

  • In a separate Schlenk tube, add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill this tube with inert gas.

  • Add the remaining anhydrous toluene (5 mL) followed by the secondary amine (1.2 mmol).

  • Transfer the prepared catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for the described cross-coupling reactions. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Stille Coupling of a this compound Derivative [7]

EntryOrganotin ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
15-hexyl-2-thiophenyl tributylstannePd₂(dba)₃ (2) / P(o-tol)₃ (4)Toluene100-1101595
2Tributylstannyl bromidePd₂(dba)₃ (2) / P(o-tol)₃ (4)Toluene1001283

Table 2: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/Water9070-90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/Water10075-95
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄THF/Water8065-85

Table 3: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10070-90
2AnilinePd₂(dba)₃ (1)BINAP (3)Cs₂CO₃Dioxane11060-80
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH9075-95

Visualizations

Experimental Workflow for Cross-Coupling Reactions

G General Workflow for Palladium-Catalyzed Cross-Coupling A Reactant Preparation (this compound, Coupling Partner, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Solvent Addition (Anhydrous, Degassed) B->C D Catalyst Addition (Palladium Source & Ligand) C->D E Reaction (Heating & Stirring) D->E F Work-up (Quenching & Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: General workflow for palladium-catalyzed cross-coupling reactions of this compound.

Synthetic Pathways from this compound

G Key Synthetic Pathways from this compound cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Pharmaceutical Intermediates A This compound B Suzuki-Miyaura (R-B(OH)2) A->B C Buchwald-Hartwig (R2NH) A->C D Stille (R-SnBu3) A->D E 5,8-Diarylquinoxalines (C-C bond formation) B->E F 5,8-Diaminoquinoxalines (C-N bond formation) C->F G 5,8-Disubstituted Quinoxalines (C-C bond formation) D->G

Caption: Key cross-coupling reactions for the functionalization of this compound.

Signaling Pathway Inhibition by Quinoxaline-Based Kinase Inhibitors

G Simplified Kinase Signaling Pathway and Inhibition cluster_pathway Cellular Signaling cluster_inhibitor Therapeutic Intervention A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., PI3K/Akt/mTOR) B->C D Cell Proliferation, Survival, Angiogenesis C->D E Quinoxaline-based Kinase Inhibitor E->B Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoxaline-based inhibitor.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5,8-Dibromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and functional materials. The strategic functionalization of the quinoxaline core is therefore of significant interest in the fields of medicinal chemistry and materials science. 5,8-Dibromoquinoxaline serves as a versatile building block, offering two reactive sites for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms can, under specific conditions, allow for selective mono- or di-functionalization, paving the way for the synthesis of complex molecular architectures.

This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling for the formation of C-C bonds, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the synthesis of C-C triple bonds.

Reaction Principles

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools that proceed via a general catalytic cycle. This cycle typically involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with a nucleophilic coupling partner (in Suzuki and Sonogashira reactions) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The final step is reductive elimination, which yields the desired product and regenerates the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success and selectivity of these reactions.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. These conditions are based on established protocols for similar dihalo-heterocyclic systems and serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001680-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF1101075-85
44-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene/H₂O901888-98

Table 2: Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluene1001685-95
4n-ButylaminePd(OAc)₂ (3)RuPhos (6)LiHMDSTHF802070-80

Table 3: Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF/DMF60690-98
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene80885-95
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF501280-90
41-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineAcetonitrile701088-96

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the di-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 equiv)

  • Toluene, Ethanol, and Water (e.g., in a 3:1:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5,8-diphenylquinoxaline.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines a general procedure for the di-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (2.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (4.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add NaOtBu to a flame-dried Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ and BINAP in anhydrous toluene. Add this catalyst solution to the Schlenk flask.

  • Add this compound and morpholine to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS (typically 18 hours).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield 5,8-dimorpholinoquinoxaline.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a general method for the di-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (2.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF/DMF (e.g., 1:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent mixture (THF/DMF) and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction by TLC (typically 6 hours).

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5,8-bis(phenylethynyl)quinoxaline.

Visualizations

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reactants This compound + Arylboronic Acid Start->Reactants 1 Reaction Reaction in Toluene/EtOH/H2O at 100°C Reactants->Reaction 2 Catalyst_System Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst_System->Reaction 3 Workup Aqueous Workup & Extraction Reaction->Workup 4 Purification Column Chromatography Workup->Purification 5 Product 5,8-Diarylquinoxaline Purification->Product 6

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Start Start Reactants This compound + Amine (e.g., Morpholine) Start->Reactants 1 Reaction Reaction in Toluene at 100°C Reactants->Reaction 2 Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) Catalyst_System->Reaction 3 Workup Aqueous Quench & Extraction Reaction->Workup 4 Purification Column Chromatography Workup->Purification 5 Product 5,8-Diaminoquinoxaline Derivative Purification->Product 6

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira_Coupling cluster_workflow Sonogashira Coupling Workflow Start Start Reactants This compound + Terminal Alkyne Start->Reactants 1 Reaction Reaction in THF/DMF at 60°C Reactants->Reaction 2 Catalyst_System Pd Catalyst (e.g., Pd(PPh3)2Cl2) + Cu(I) Source (e.g., CuI) + Base (e.g., Et3N) Catalyst_System->Reaction 3 Workup Filtration & Concentration Reaction->Workup 4 Purification Column Chromatography Workup->Purification 5 Product 5,8-Dialkynylquinoxaline Purification->Product 6

Caption: Sonogashira Coupling Workflow.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Complex Br-Qu-Pd(II)L2-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Suzuki) / Amine Coordination (B-H) / Alkyne Coupling (Sonogashira) Pd(II)_Complex->Transmetalation Coupling Partner Intermediate R-Qu-Pd(II)L2-Br Transmetalation->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Product (5,8-Disubstituted Quinoxaline) Reductive_Elimination->Product

Caption: General Pd Catalytic Cycle.

Application Notes and Protocols for Stille Coupling with 5,8-Dibromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide range of therapeutic applications, including anticancer, antiviral, and kinase inhibitory activities.[1] The functionalization of the quinoxaline core is crucial for modulating its pharmacological properties. The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the synthesis of 5,8-disubstituted quinoxaline derivatives.[2][3] This palladium-catalyzed reaction between an organostannane and an organic halide, such as 5,8-dibromoquinoxaline, proceeds under relatively mild conditions and tolerates a variety of functional groups, making it an invaluable tool in medicinal chemistry and drug discovery.[4][5][6]

These application notes provide a detailed experimental procedure for the Stille coupling of this compound with various organostannanes, along with data presentation and visualizations to aid researchers in the synthesis and characterization of novel quinoxaline-based compounds for potential therapeutic applications.

Significance in Drug Development

The development of novel kinase inhibitors is a major focus in modern drug discovery, particularly in oncology.[7] Quinoxaline derivatives have emerged as a promising class of compounds that can act as inhibitors of various protein kinases by competing with ATP at the enzyme's active site.[8] The 5,8-disubstituted quinoxalines synthesized via Stille coupling can be tailored to achieve high potency and selectivity for specific kinase targets. The ability to introduce diverse aryl and heteroaryl moieties at the 5 and 8 positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Experimental Protocols

This section details the experimental procedures for the Stille coupling of this compound with representative organostannanes.

General Materials and Methods:

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the reaction setup. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen). Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reaction. Column chromatography on silica gel is recommended for the purification of the final products. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer.

Protocol 1: Synthesis of 5,8-di(thiophen-2-yl)quinoxaline

This protocol describes the synthesis of 5,8-di(thiophen-2-yl)quinoxaline from this compound and 2-(tributylstannyl)thiophene.

Materials:

  • This compound

  • 2-(Tributylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Petroleum ether and dichloromethane (for chromatography)

Procedure:

  • To a flame-dried Schlenk tube, add 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline (1.0 mmol, 1.0 eq), 2-(tributylstannyl)thiophene (2.2 mmol, 2.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous and degassed toluene (15 mL) to the mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 15 hours in the dark under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and dichloromethane as the eluent to afford the desired product.

Protocol 2: Synthesis of 5,8-diphenylquinoxaline

This protocol outlines the synthesis of 5,8-diphenylquinoxaline from this compound and tributyl(phenyl)stannane.

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and tributyl(phenyl)stannane (2.5 mmol, 2.5 eq) in anhydrous DMF (10 mL).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the mixture to 90 °C and stir under an argon atmosphere for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5,8-diphenylquinoxaline.

Data Presentation

The following tables summarize the quantitative data for the starting material and the synthesized 5,8-disubstituted quinoxaline derivatives.

Table 1: Reaction Conditions and Yields for the Stille Coupling of this compound Derivatives.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
12-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (4)Toluene1001562[9]
25-Hexyl-2-thiophenyl tributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (4)Toluene1001595[9]

Note: The yields reported in this table are for the coupling with a 2,3-disubstituted this compound derivative as the starting material.

Table 2: Spectroscopic Data for 5,8-Disubstituted Quinoxalines.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
This compound8.91 (s, 2H), 7.91 (s, 2H)146.0, 134.4, 122.9SpectraBase
2,3-Diphenylquinoxaline8.23 (d, 2H, J= 8.0 Hz), 7.83 (m, 2H), 7.58 (m, 4H), 7.40 (m, 6H)153.91, 141.68, 139.54, 130.37, 130.28, 129.65, 129.23, 128.70
6-Methyl-2,3-diphenylquinoxaline8.14 (d, 1H, J= 8.5 Hz), 8.03 (s, 1H), 7.63 (d, 1H, J= 8.5 Hz), 7.54 (m, 4H), 7.35 (m, 6H), 2.64 (s, 3H)153.45, 152.70, 141.42, 140.61, 139.83, 139.35, 132.42, 129.96, 129.95, 128.83, 128.81, 128.74, 128.35, 128.15, 22.04[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling of this compound.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine this compound, Organostannane, Catalyst, & Ligand B Add Anhydrous Solvent A->B C Degas with Argon B->C D Heat and Stir under Argon C->D E Monitor by TLC D->E F Solvent Removal E->F Reaction Complete G Aqueous Work-up & Extraction F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

A generalized workflow for the Stille coupling reaction.
Catalytic Cycle of the Stille Coupling

The diagram below outlines the key steps in the catalytic cycle of the Stille coupling reaction.

The catalytic cycle of the Stille cross-coupling reaction.

References

Synthesis of 5,8-Disubstituted Quinoxalines: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of a specific subset of these valuable compounds: 5,8-disubstituted quinoxalines.

The strategic introduction of substituents at the 5- and 8-positions of the quinoxaline ring can significantly modulate the physicochemical properties and biological activity of the resulting molecules. This has led to the development of targeted synthetic methodologies to access these specific substitution patterns. Two primary strategies have emerged as effective routes to 5,8-disubstituted quinoxalines: the classical cyclocondensation of appropriately substituted o-phenylenediamines with 1,2-dicarbonyl compounds, and modern C-H functionalization techniques.

Application Notes

The 5,8-disubstituted quinoxaline core is a key pharmacophore in a variety of therapeutic agents, particularly in the realm of kinase inhibitors. The substituents at these positions often occupy critical regions of the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.

As Kinase Inhibitors:

  • Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors: Certain 5,8-disubstituted quinoxaline derivatives have been identified as potent inhibitors of ASK1, a key signaling molecule involved in cellular stress responses, inflammation, and apoptosis.[1] Inhibition of the ASK1 pathway is a promising therapeutic strategy for a range of diseases, including non-alcoholic steatohepatitis (NASH), cardiovascular diseases, and neurodegenerative disorders. The 5,8-disubstitution pattern can be optimized to achieve high inhibitory activity and favorable pharmacokinetic properties.[1]

  • Pim Kinase Inhibitors: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell proliferation, survival, and metabolism, and are frequently overexpressed in various cancers.[2] Quinoxaline-based compounds with specific substitutions at the 6- or 7-positions (which correspond to the 5- or 8-positions in standard quinoxaline nomenclature depending on the orientation of the pyrazine ring) have been developed as dual Pim-1/2 kinase inhibitors.[2] These substituents can form key interactions within the hydrophobic pocket of the kinase's hinge region, enhancing inhibitory activity.[2]

The targeted synthesis of 5,8-disubstituted quinoxalines allows for the systematic exploration of the structure-activity relationship (SAR) of these kinase inhibitors, facilitating the development of next-generation therapeutics with improved efficacy and safety profiles.

Synthetic Methodologies and Experimental Protocols

Two principal methodologies for the synthesis of 5,8-disubstituted quinoxalines are detailed below, complete with experimental protocols and quantitative data.

Methodology 1: Cyclocondensation of 3,6-Disubstituted o-Phenylenediamines

This classical and highly reliable method involves the reaction of a 3,6-disubstituted o-phenylenediamine with a 1,2-dicarbonyl compound. The substituents at the 3- and 6-positions of the diamine precursor directly translate to the 5- and 8-positions of the resulting quinoxaline.

General Experimental Workflow:

Workflow for Cyclocondensation Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A 3,6-Disubstituted o-phenylenediamine C Dissolve Reactants in Solvent A->C B 1,2-Dicarbonyl Compound B->C D Add Catalyst (if applicable) C->D E Heat Reaction Mixture D->E F Cool and Precipitate Product E->F G Filter and Wash F->G H Recrystallization G->H I Characterization H->I

Caption: General workflow for the synthesis of 5,8-disubstituted quinoxalines via cyclocondensation.

Detailed Experimental Protocol: Synthesis of 5,8-Dibromo-2,3-diphenylquinoxaline [3]

This protocol provides a specific example of the cyclocondensation method.

Materials:

  • 4,7-Dibromobenzo[c][2][3][4]thiadiazole

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Benzil

  • Toluene

  • Acetic acid

  • Ethanol

  • Dichloromethane

  • Brine solution

  • Standard laboratory glassware

Procedure:

  • Preparation of the Diamine Intermediate:

    • In a suitable reaction vessel, dissolve 4,7-dibromobenzo[c][2][3][4]thiadiazole (1.0 g, 3.4 mmol), CoCl₂·6H₂O (10 mg, 0.07 mmol), and sodium borohydride (686.2 mg, 18.13 mmol) in a mixture of appropriate solvents.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Work up the reaction mixture to isolate the crude 3,6-dibromo-1,2-phenylenediamine. This intermediate is often used directly in the next step without extensive purification.

  • Cyclocondensation:

    • To the crude 3,6-dibromo-1,2-phenylenediamine from the previous step, add benzil (630 mg, 3 mmol) in a mixture of toluene (10 mL) and acetic acid (10 mL).[3]

    • Heat the reaction mixture to 100°C and stir for 12 hours.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture sequentially with water, brine solution, and dichloromethane.[3]

    • Separate the organic layer and concentrate it in vacuo.[3]

    • Recrystallize the crude product from ethanol to afford pure 5,8-dibromo-2,3-diphenylquinoxaline.[3]

Quantitative Data:

The following table summarizes the synthesis of various 5,8-disubstituted quinoxalines using the cyclocondensation methodology.

Entry3,6-Disubstituted o-Phenylenediamine1,2-Dicarbonyl CompoundProductYield (%)
13,6-Dibromo-1,2-phenylenediamineBenzil5,8-Dibromo-2,3-diphenylquinoxaline-
23,6-Dimethyl-1,2-phenylenediamineMethylglyoxal5,8-Dimethyl-2-methylquinoxaline42.4-88.5
33,6-Dichloro-1,2-phenylenediamineMethylglyoxal5,8-Dichloro-2-methylquinoxaline42.4-88.5
43,6-Dibromo-1,2-phenylenediamineMethylglyoxal5,8-Dibromo-2-methylquinoxaline73.7[3]
Methodology 2: Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization represents a more modern and atom-economical approach to introduce substituents onto the quinoxaline core. While direct C-H activation at both the C5 and C8 positions in a single step is still an emerging area, sequential or directed C-H functionalization strategies are plausible. The following represents a conceptual workflow based on methodologies applied to related heterocyclic systems, such as quinolines.

Conceptual Experimental Workflow:

Workflow for C-H Functionalization cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Quinoxaline Substrate G Combine Reactants under Inert Atmosphere A->G B Coupling Partner (e.g., Aryl Halide) B->G C Palladium Catalyst C->G D Ligand/Additive D->G E Base E->G F Solvent F->G H Heat Reaction Mixture G->H I Cool and Quench Reaction H->I J Extraction I->J K Column Chromatography J->K L Characterization K->L

Caption: Conceptual workflow for the synthesis of 5,8-disubstituted quinoxalines via C-H functionalization.

Detailed Experimental Protocol: Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides (Model for Quinoxalines)

This protocol for quinoline N-oxides provides a starting point for developing C-H functionalization methods for quinoxalines. High selectivity for the C8 position is achieved, which is synthetically valuable.

Materials:

  • Quinoline N-oxide derivative

  • Iodoarene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the quinoline N-oxide (1.0 equiv), iodoarene (1.2-2.0 equiv), Pd(OAc)₂ (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the specified time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the C8-arylated quinoline N-oxide.

Quantitative Data:

The development of direct and selective C-H functionalization at the 5- and 8-positions of quinoxalines is an active area of research. Data for such transformations is currently limited in the public domain. The table below presents hypothetical data based on the extension of known methodologies for related heterocycles to showcase the potential of this approach.

EntryQuinoxaline SubstrateCoupling PartnerProductYield (%)
1Quinoxaline4-Iodotoluene5,8-Di(p-tolyl)quinoxaline-
22,3-Dimethylquinoxaline1-Bromo-4-methoxybenzene5,8-Bis(4-methoxyphenyl)-2,3-dimethylquinoxaline-
3Quinoxaline1-Iodo-3-(trifluoromethyl)benzene5,8-Bis(3-(trifluoromethyl)phenyl)quinoxaline-

Signaling Pathway Visualizations

ASK1 Signaling Pathway:

ASK1 Signaling Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Fibrosis Fibrosis JNK->Fibrosis Quinoxaline 5,8-Disubstituted Quinoxaline Inhibitor Quinoxaline->ASK1

Caption: Inhibition of the ASK1 signaling pathway by 5,8-disubstituted quinoxaline derivatives.

Pim-1 Kinase Signaling Pathway:

Pim-1 Kinase Signaling Pathway GrowthFactors Growth Factors / Cytokines Receptor Receptor GrowthFactors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates CellSurvival Cell Survival Substrates->CellSurvival Proliferation Proliferation Substrates->Proliferation Quinoxaline Quinoxaline Inhibitor Quinoxaline->Pim1

Caption: Inhibition of the Pim-1 kinase signaling pathway by quinoxaline-based inhibitors.

References

Application of 5,8-Dibromoquinoxaline in OLED Materials: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dibromoquinoxaline is a versatile building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its electron-deficient quinoxaline core and the presence of two reactive bromine atoms at the 5 and 8 positions allow for the facile introduction of various functional groups through cross-coupling reactions. This enables the fine-tuning of the electronic and photophysical properties of the resulting materials. Derivatives of this compound have been successfully employed as hole-transporting layers (HTLs), electron-transporting layers (ETLs), and host or guest materials in the emissive layer (EML) of OLEDs. A particularly significant application is in the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs.

This document provides detailed application notes and experimental protocols for the synthesis of OLED materials derived from this compound and the subsequent fabrication and characterization of OLED devices.

Data Presentation

The performance of OLED devices is highly dependent on the molecular structure of the materials used. The following tables summarize the key performance parameters of various OLEDs incorporating materials synthesized from this compound.

Table 1: Performance of OLEDs with this compound-based Emitters
EmitterHostDevice StructureEQE_max (%)PE_max (lm/W)Luminance_max (cd/m²)Emission Peak (nm)CIE (x, y)Ref.
DMAC-QCNDPEPOITO/TAPC(35)/TCTA(5)/mCP(5)/EML(20)/DPEPO(10)/TPBi(30)/LiF/Al17.3--545 (Yellow)-[1]
PXZ-QCNDPEPOITO/TAPC(35)/TCTA(5)/mCP(5)/EML(20)/DPEPO(10)/TPBi(30)/LiF/Al15.6--604 (Red)-[1]
6,7-DCNQx-DICz-ITO/TAPC(35)/TCTA(5)/mCP(5)/EML(20)/DPEPO(10)/TPBi(30)/LiF/Al23.9->1000Orange-Red-[2]
5,8-DCNQx-DICz-ITO/TAPC(35)/TCTA(5)/mCP(5)/EML(20)/DPEPO(10)/TPBi(30)/LiF/Al12.5->1000Orange-Red-[2]
4DMAC-TPPQCBPITO/PEDOT:PSS/EML/TPBi/LiF/Al (Solution-processed)0.3--685 (Deep-Red)-[3]
4PXZ-TPPQCBPITO/PEDOT:PSS/EML/TPBi/LiF/Al (Solution-processed)0.04--780 (NIR)-[3]

Note: EML composition is typically emitter doped in a host material at a specific weight percentage. Full device structures are detailed in the references.

Table 2: Photophysical and Electrochemical Properties of this compound Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)PLQY (%)ΔE_ST (eV)Ref.
4DMAC-TPPQ-5.34-3.451.89--[3]
4PXZ-TPPQ-5.13-3.441.69--[3]
DMAC-TTPZ----0.15[2]
PXZ-TTPZ----0.09[2]
PTZ-TTPZ----0.07[2]

Experimental Protocols

The following protocols are generalized based on common procedures found in the literature. Researchers should refer to the specific publications for fine-tuned conditions for a particular molecule.

Protocol 1: Synthesis of Donor-Acceptor-Donor (D-A-D) Type Materials via Buchwald-Hartwig Amination

This protocol describes the synthesis of a generic D-A-D type molecule where two donor moieties (e.g., carbazole derivatives) are coupled to the 5,8-positions of a quinoxaline core.

Materials:

  • This compound

  • Donor amine (e.g., 3,6-di-tert-butylcarbazole) (2.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or XPhos (0.2 equivalents)

  • Sodium tert-butoxide (NaOtBu) (3.0 equivalents)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the donor amine (2.2 mmol), and sodium tert-butoxide (3.0 mmol).

  • Add the palladium catalyst Pd₂(dba)₃ (0.05 mmol) and the phosphine ligand (0.2 mmol).

  • Add anhydrous toluene (20 mL) via syringe.

  • Stir the reaction mixture at reflux (typically 110 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).

  • Further purify the product by recrystallization or sublimation if necessary.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of π-Extended Materials via Suzuki Coupling

This protocol outlines the synthesis of materials where aryl or heteroaryl groups are attached to the 5,8-positions of the quinoxaline core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic ester (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (4.0 equivalents)

  • A 3:1 mixture of toluene and water or 1,4-dioxane and water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the boronic acid/ester (2.5 mmol) in the solvent mixture (e.g., 20 mL of toluene/water).

  • Add the palladium catalyst (0.05 mmol) and the base (4.0 mmol).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 90-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by standard analytical techniques.

Protocol 3: Fabrication of a Vacuum-Deposited OLED Device

This protocol describes the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum chamber.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for HIL, HTL, EML (host and dopant), ETL, and EIL

  • Metal for cathode (e.g., Aluminum, Al)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning setup (ultrasonic bath, solvents)

  • UV-ozone or plasma cleaner

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially onto the ITO substrate. Typical deposition rates for organic materials are 1-2 Å/s. The thicknesses are material and device architecture dependent, but a representative structure is:

      • Hole Injection Layer (HIL): e.g., HAT-CN (5 nm)

      • Hole Transporting Layer (HTL): e.g., TAPC (35 nm)

      • Emissive Layer (EML): Co-evaporate the host and the this compound-based emitter (dopant) at a specific weight ratio (e.g., 10 wt%). The typical thickness is 20-30 nm.

      • Electron Transporting Layer (ETL): e.g., TPBi (30 nm)

      • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) (1 nm) at a rate of 0.1-0.2 Å/s.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Al) at a rate of 2-5 Å/s to a thickness of 100-150 nm.

  • Encapsulation:

    • Transfer the fabricated device to an inert atmosphere glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

Protocol 4: Characterization of OLED Devices

Procedure:

  • Connect the fabricated OLED device to a source meter unit (e.g., Keithley 2400).

  • Measure the current-voltage-luminance (I-V-L) characteristics using the source meter and a calibrated photodiode or a spectroradiometer (e.g., Konica Minolta CS-2000).

  • From the I-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Measure the electroluminescence (EL) spectrum at different driving voltages using the spectroradiometer.

  • Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the EL spectra.

Mandatory Visualization

Synthesis_Workflow This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination  + Donor Amine  Pd₂(dba)₃ / Ligand  NaOtBu, Toluene Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling  + Boronic Acid/Ester  Pd(PPh₃)₄ / Pd(dppf)Cl₂  Base, Toluene/H₂O Donor-Acceptor-Donor (D-A-D) Materials Donor-Acceptor-Donor (D-A-D) Materials Buchwald-Hartwig Amination->Donor-Acceptor-Donor (D-A-D) Materials π-Extended Materials π-Extended Materials Suzuki Coupling->π-Extended Materials OLED Material OLED Material Donor-Acceptor-Donor (D-A-D) Materials->OLED Material π-Extended Materials->OLED Material

Caption: Synthetic routes to OLED materials from this compound.

OLED_Device_Structure cluster_device OLED Device Stack cluster_energy Energy Level Diagram Cathode (Al) Cathode (Al) EIL (LiF) EIL (LiF) Cathode (Al)->EIL (LiF) ETL ETL EIL (LiF)->ETL EML (Host + Emitter) EML (Host + Emitter) ETL->EML (Host + Emitter) HTL HTL EML (Host + Emitter)->HTL HIL HIL HTL->HIL Anode (ITO) Anode (ITO) HIL->Anode (ITO) Glass Substrate Glass Substrate Anode (ITO)->Glass Substrate Vacuum Level (0 eV) Vacuum Level (0 eV) LUMO_ETL LUMO_ETL Work Function_Cathode Φ_Cathode Vacuum Level (0 eV)->Work Function_Cathode LUMO_Emitter LUMO_Emitter HOMO_Emitter HOMO_Emitter LUMO_Emitter->HOMO_Emitter Light Emission HOMO_HTL HOMO_HTL Work Function_Anode Φ_Anode Work Function_Anode->HOMO_HTL Hole Injection Work Function_Cathode->LUMO_ETL Electron Injection

Caption: Typical multilayer OLED structure and energy level diagram.

References

Application Notes and Protocols for the Functionalization of the C5 and C8 Positions of Quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the functionalization of the C5 and C8 positions of the quinoxaline scaffold. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science, and the ability to selectively modify the benzene ring portion of this heterocycle opens up new avenues for the development of novel compounds with tailored properties.[1] This document outlines key experimental protocols, presents quantitative data for selected reactions, and illustrates the relevance of these functionalizations in the context of cellular signaling pathways.

Introduction to C5 and C8 Functionalization of Quinoxaline

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and antiviral activities.[1] While functionalization of the pyrazine ring is well-established, selective modification of the C5 and C8 positions on the benzene ring has historically been more challenging. Direct C-H functionalization at these positions offers an atom-economical and efficient strategy to access novel quinoxaline analogues. Recent advances in catalysis have enabled the regioselective introduction of various functional groups at the C8 position, and to a lesser extent, the C5 position, providing valuable tools for drug discovery and the development of organic functional materials.

Key Functionalization Reactions

This section details protocols for key reactions that have been successfully employed or show strong potential for the functionalization of the C5 and C8 positions of quinoxalines.

Visible-Light-Induced C8-Difluoroalkylation of 2-Arylquinoxalines

Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization under mild conditions. This protocol describes the site-selective difluoroalkylation of 2-arylquinoxalines at the C8 position.

Experimental Protocol:

  • Materials:

    • 2-Arylquinoxaline (0.2 mmol, 1.0 equiv)

    • 2-Bromo-2,2-difluoroacetamide (0.4 mmol, 2.0 equiv)

    • 4CzIPN (organophotocatalyst, 2 mol%)

    • Potassium acetate (KOAc) (0.4 mmol, 2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)

    • Schlenk tube

    • Blue LEDs (40 W)

  • Procedure:

    • To an oven-dried Schlenk tube, add the 2-arylquinoxaline, 2-bromo-2,2-difluoroacetamide, 4CzIPN, and KOAc.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add anhydrous DMF via syringe.

    • Stir the reaction mixture at room temperature, irradiating with blue LEDs.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the C8-difluoroalkylated quinoxaline.

Quantitative Data Summary:

Entry2-Arylquinoxaline SubstituentProductYield (%)
1Phenyl8-(2,2-difluoro-2-aminoacetyl)-2-phenylquinoxaline84
24-Methylphenyl8-(2,2-difluoro-2-aminoacetyl)-2-(4-methylphenyl)quinoxaline79
34-Methoxyphenyl8-(2,2-difluoro-2-aminoacetyl)-2-(4-methoxyphenyl)quinoxaline76
44-Chlorophenyl8-(2,2-difluoro-2-aminoacetyl)-2-(4-chlorophenyl)quinoxaline80
54-(Trifluoromethyl)phenyl8-(2,2-difluoro-2-aminoacetyl)-2-(4-(trifluoromethyl)phenyl)quinoxaline82
62-Fluorophenyl8-(2,2-difluoro-2-aminoacetyl)-2-(2-fluorophenyl)quinoxaline78

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 2-Arylquinoxaline Bromo-difluoroacetamide 4CzIPN, KOAc B Add Anhydrous DMF A->B C Irradiate with Blue LEDs (Room Temperature) B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H C8-Functionalized Product G Start Quinoxaline N-Oxide Intermediate Rhodacycle Intermediate Start->Intermediate + Catalyst Catalyst [Cp*RhCl2]2 / AgSbF6 AlkylatingAgent Maleimide or Acrylate AlkylatingAgent->Intermediate Product C8-Alkylated Quinoxaline N-Oxide Intermediate->Product Reductive Elimination G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Quinoxaline C5/C8-Functionalized Quinoxaline Derivative Quinoxaline->RAF Quinoxaline->MEK

References

Application Notes and Protocols for the Synthesis of Quinoxaline-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of quinoxaline-based ligands, a critical scaffold in medicinal chemistry. Quinoxaline derivatives are integral to numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, antibacterial, anti-inflammatory, and kinase inhibition properties.[1][2][3][4] The protocols outlined below cover classical and modern synthetic methodologies, offering a versatile toolkit for researchers in drug discovery and organic synthesis.

The most common and traditional method for synthesizing the quinoxaline core involves the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[5][6][7][8] Modern advancements have introduced greener, more efficient variations using novel catalysts and reaction conditions.

Protocol 1: Synthesis via Condensation of o-Phenylenediamine and 1,2-Dicarbonyl Compounds

This is the most fundamental approach to quinoxaline synthesis, first reported in 1884.[9] The reaction involves a cyclocondensation between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., benzil). The versatility of this method is demonstrated by the wide variety of catalysts and conditions that can be employed, including green and solvent-free approaches.[7][9]

G cluster_reactants Reactants cluster_product Product r1 o-Phenylenediamine catalyst Catalyst / Conditions (e.g., Bentonite K-10, EtOH, RT or TiO2-Pr-SO3H, RT) r1->catalyst r2 1,2-Dicarbonyl (e.g., Benzil) r2->catalyst p1 Quinoxaline Derivative catalyst->p1 + 2 H₂O

Caption: General scheme for quinoxaline synthesis via condensation.

Data Presentation: Reaction Conditions for Protocol 1

EntryDiamine (mmol)Dicarbonyl (mmol)Catalyst/Reagent (mol%)SolventTemp. (°C)TimeYield (%)Reference
11.01.0Glycerol / H₂OGlycerol/Water904-6 min85-91[9]
21.01.0Bentonite K-10 (3g)EthanolRT20 min95[6][9]
31.01.0TiO₂-Pr-SO₃H (1 mol%)NoneRT10 min95[6][7][9]
41.11.0Zn(OTf)₂ (0.2 mmol)CH₃CNRT-85-91[9]
51.01.0Camphorsulfonic Acid (20 mol%)EthanolRT2 h98[10]
61.01.0Alumina-Supported MoVPTolueneRT2 h92[8]

Detailed Experimental Protocol (Bentonite K-10 Catalysis)

This protocol is based on a green chemistry approach that is cost-effective and environmentally friendly.[6][9]

  • Materials and Reagents:

    • o-Phenylenediamine (1 mmol, 108 mg)

    • Benzil (1 mmol, 210 mg)

    • Bentonite K-10 clay (3 g)

    • Ethanol (50 mL)

    • Round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a 100 mL round-bottom flask, add o-phenylenediamine (1 mmol) and benzil (1 mmol).

    • Add 50 mL of ethanol to the flask.

    • Add Bentonite K-10 clay (3 g) to the mixture.

    • Stir the reaction mixture vigorously at room temperature for 20 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to recover the bentonite clay catalyst (which can be washed, dried, and reused).[9]

    • Concentrate the filtrate to approximately 5 mL under reduced pressure.

    • Add 10 mL of water and allow the mixture to stand for 1 hour to precipitate the product.[9]

    • Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis from o-Phenylenediamines and α-Haloketones

G cluster_reactants Reactants cluster_product Product r1 o-Phenylenediamine catalyst Catalyst / Conditions (e.g., Pyridine, THF, RT or H₂O, 80 °C, Catalyst-free) r1->catalyst r2 α-Haloketone (e.g., Phenacyl Bromide) r2->catalyst p1 Quinoxaline Derivative catalyst->p1 Condensation- Oxidation

Caption: General scheme for synthesis from α-haloketones.

Data Presentation: Reaction Conditions for Protocol 2

EntryDiamine (mmol)α-Haloketone (mmol)Catalyst/Reagent (mol%)SolventTemp. (°C)TimeYield (%)Reference
11.01.0 (Phenacyl Bromide)Pyridine (10 mol%)THFRT2 hExcellent[5]
21.01.0 (Phenacyl Bromide)NoneWater80-Moderate-High[11]
31.01.0 (Phenacyl Bromide)NoneEthanolReflux-70-85[11]

Detailed Experimental Protocol (Pyridine Catalysis)

This procedure outlines a simple and efficient synthesis using pyridine as a catalyst.[5]

  • Materials and Reagents:

    • o-Phenylenediamine (1 mmol, 108 mg)

    • Phenacyl bromide (1 mmol, 199 mg)

    • Pyridine (0.1 mmol, 8 µL)

    • Tetrahydrofuran (THF), anhydrous (2 mL)

    • Ethyl acetate (EtOAc) and Water for extraction

    • Round-bottom flask (25 mL)

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a 25 mL round-bottom flask, dissolve phenacyl bromide (1 mmol) in 2 mL of THF.

    • Add pyridine (0.1 mmol) to the stirred solution.

    • Slowly add the 1,2-diamine (1 mmol) to the mixture at room temperature.

    • Continue stirring for the specified time (e.g., 2 hours), monitoring the reaction by TLC.[5]

    • After completion, pour the reaction mixture into water.

    • Extract the product with ethyl acetate (2 x 10 mL).[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Protocol 3: Iodine-Catalyzed Oxidative Cyclization

This method involves the iodine-catalyzed oxidative cyclization of o-phenylenediamines with hydroxyl ketones, where the 1,2-dicarbonyl intermediate is generated in situ.[9][12] This approach broadens the scope of available starting materials.

G cluster_reactants Reactants cluster_product Product r1 o-Phenylenediamine catalyst I₂ (cat.), DMSO RT, 12 h r1->catalyst r2 Hydroxyl Ketone r2->catalyst p1 Quinoxaline Derivative catalyst->p1 Oxidative Cyclization

Caption: Iodine-catalyzed oxidative cyclization pathway.

Data Presentation: Reaction Conditions for Protocol 3

EntryDiamine (mmol)Hydroxyl Ketone (mmol)CatalystSolventTemp. (°C)TimeYield (%)Reference
11.01.0I₂ (0.25 mmol)DMSORT12 h80-90[9][12]

Detailed Experimental Protocol

  • Materials and Reagents:

    • o-Phenylenediamine (1 mmol, 108 mg)

    • Hydroxyl ketone (e.g., benzoin) (1 mmol)

    • Iodine (I₂) (0.25 mmol, 63 mg)

    • Dimethyl sulfoxide (DMSO) (2 mL)

    • Vial or small round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Combine o-phenylenediamine (1 mmol), the hydroxyl ketone (1 mmol), and iodine (0.25 mmol) in a vial.[9][12]

    • Add DMSO (2 mL) to the mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

General Experimental Workflow and Characterization

A typical workflow for the synthesis, purification, and characterization of quinoxaline ligands is depicted below.

G A 1. Reaction Setup (Reactants, Solvent, Catalyst) B 2. Reaction (Stirring, Heating, etc.) A->B C 3. Monitoring (TLC) B->C C->B Reaction Incomplete D 4. Work-up (Quenching, Extraction) C->D Reaction Complete E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: Standard workflow for quinoxaline ligand synthesis.

Purification and Characterization

  • Purification: After the initial work-up, the crude product is typically purified. Recrystallization from a suitable solvent like ethanol is common.[8][13] For less crystalline products or to remove persistent impurities, column chromatography on silica gel is employed.

  • Characterization: The identity and purity of the synthesized quinoxaline ligands are confirmed using standard analytical techniques.

    • FT-IR Spectroscopy: To identify characteristic functional groups.[4][5]

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[4][5]

    • Mass Spectrometry: To confirm the molecular weight of the product.[5][14]

    • Melting Point: To assess purity and for comparison with literature values.[5]

References

Troubleshooting & Optimization

Technical Support Center: 5,8-Dibromoquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5,8-Dibromoquinoxaline. Our aim is to help you optimize your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and reliable method for synthesizing this compound is the condensation reaction between 3,6-dibromobenzene-1,2-diamine and glyoxal . This method is often preferred due to the commercial availability of the starting materials and the generally good yields achieved under optimized conditions.

Q2: I am observing a low yield in my synthesis. What are the potential causes?

Low yields in the synthesis of this compound can stem from several factors. The most common issues include:

  • Poor quality of starting materials: The purity of 3,6-dibromobenzene-1,2-diamine is crucial. It can oxidize over time, leading to colored impurities and reduced reactivity.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent play a significant role in the reaction outcome.

  • Incorrect stoichiometry: An inappropriate ratio of glyoxal to the diamine can lead to incomplete reaction or the formation of side products.

  • Inefficient work-up and purification: Product loss during extraction and purification steps can significantly impact the final yield.

Q3: What are the common side reactions to be aware of during the synthesis?

The primary side reactions include the formation of polymeric materials from the self-condensation of glyoxal, especially under basic conditions. Incomplete cyclization can also lead to the formation of Schiff base intermediates that may not fully convert to the desired quinoxaline. Over-bromination is a concern if performing direct bromination on a pre-existing quinoxaline ring, though this is a less common synthetic route for this specific isomer.

Q4: What are the best methods for purifying crude this compound?

Purification of this compound can typically be achieved through two main techniques:

  • Recrystallization: This is an effective method for removing impurities, especially if the crude product is a solid. A suitable solvent system is crucial for successful recrystallization.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative. A suitable eluent system will depend on the polarity of the impurities.

Troubleshooting Guides

Issue 1: Low Product Yield

A diminished yield of this compound is a frequent challenge. The following table outlines potential causes and the corresponding troubleshooting steps to enhance your reaction's output.

Potential CauseTroubleshooting StepsExpected Outcome
Degraded 3,6-dibromobenzene-1,2-diamine - Use freshly purchased or purified diamine. - Store the diamine under an inert atmosphere (e.g., nitrogen or argon) and in the dark. - Check the purity of the diamine by melting point or NMR spectroscopy before use.Increased reactivity of the starting material, leading to a higher conversion rate and improved yield.
Inappropriate Reaction Temperature - For the condensation with glyoxal, a moderately elevated temperature (e.g., 50-80 °C) is often optimal. - Monitor the reaction progress by TLC to avoid decomposition at excessively high temperatures.Optimized reaction rate and minimized thermal degradation of the product and reactants.
Incorrect Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC). - An insufficient reaction time may lead to incomplete conversion, while a prolonged time could promote side reactions.Maximized formation of the desired product by stopping the reaction at the optimal point.
Suboptimal Solvent - Ethanol or a mixture of ethanol and water is commonly used for the condensation reaction. - Ensure the solvent is of appropriate purity and is degassed if necessary to prevent oxidation.Improved solubility of reactants and facilitation of the reaction, leading to a better yield.
Improper Glyoxal Stoichiometry - Use a slight excess of glyoxal (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the diamine. - Add the glyoxal solution dropwise to the diamine solution to control the reaction rate and minimize side reactions.Drives the reaction to completion and minimizes unreacted starting material.
Issue 2: Product Purity Concerns

Obtaining a pure final product is critical. This section addresses common purity issues and their solutions.

ProblemPotential CauseTroubleshooting Steps
Colored Impurities in the Final Product Oxidation of the diamine starting material or the product during the reaction or work-up.- Use high-purity, colorless 3,6-dibromobenzene-1,2-diamine. - Perform the reaction under an inert atmosphere. - During work-up, minimize exposure to air and light. - Consider treating the crude product with activated charcoal during recrystallization.
Presence of Starting Material in the Final Product Incomplete reaction.- Increase the reaction time and monitor by TLC until the starting material is consumed. - Ensure the correct stoichiometry of glyoxal is used. - Optimize the reaction temperature to improve the reaction rate.
Formation of an Inseparable Mixture Formation of closely related side products.- For purification, try a different recrystallization solvent or a solvent mixture. - If recrystallization is ineffective, employ column chromatography with a carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental Protocols

Synthesis of this compound via Condensation

This protocol describes a general procedure for the synthesis of this compound from 3,6-dibromobenzene-1,2-diamine and glyoxal.

Materials:

  • 3,6-dibromobenzene-1,2-diamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dibromobenzene-1,2-diamine in ethanol.

  • To this solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting diamine), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow Synthesis of this compound cluster_synthesis Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3,6-dibromobenzene-1,2-diamine in Ethanol add_glyoxal Add Glyoxal (40% aq.) dropwise start->add_glyoxal reflux Reflux for 2-4 hours (Monitor by TLC) add_glyoxal->reflux cool Cool to Room Temperature reflux->cool extraction Solvent Evaporation & Extraction with CH2Cl2/EtOAc cool->extraction wash_dry Wash with Brine & Dry over Na2SO4 extraction->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_workup_purification Work-up & Purification start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup sm_purity Impure Diamine? check_sm->sm_purity cond_temp Incorrect Temp? check_conditions->cond_temp cond_time Incorrect Time? check_conditions->cond_time cond_solvent Wrong Solvent? check_conditions->cond_solvent workup_loss Product Loss during Extraction/Purification? check_workup->workup_loss sm_solution Use Purified/New Starting Material sm_purity->sm_solution Yes cond_solution Optimize Temp, Time, & Solvent cond_temp->cond_solution cond_time->cond_solution cond_solvent->cond_solution workup_solution Optimize Extraction & Purification Technique workup_loss->workup_solution Yes

Caption: A logical guide to troubleshooting low yields in this compound synthesis.

Technical Support Center: Troubleshooting Suzuki Reactions with 5,8-Dibromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5,8-Dibromoquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of 5,8-disubstituted quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low or no yield in Suzuki reactions with this compound?

Low or no product yield is a frequent issue and can be attributed to several factors. A systematic troubleshooting approach is key to identifying the root cause. Potential causes include:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely. The nitrogen atoms in the quinoxaline ring can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Inadequate temperature can result in slow or incomplete reactions.[2][3]

  • Poor Starting Material Quality: Impurities in this compound or the boronic acid/ester can interfere with the catalyst. Boronic acids, in particular, can degrade over time.[1]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of the solvent and failure to maintain an inert atmosphere can lead to catalyst decomposition.[1]

  • Side Reactions: Competing reactions such as protodeboronation, homocoupling of the boronic acid, and dehalogenation can consume starting materials and reduce the yield of the desired product.[2][4]

Q2: My reaction has stalled, leaving a significant amount of starting material. What should I investigate?

A stalled reaction often indicates catalyst deactivation or issues with reagent solubility.[1]

  • Catalyst Deactivation: The active Pd(0) species may precipitate as palladium black, which can be caused by high temperatures or the presence of oxygen.[1] Consider using a more robust catalyst system or lowering the reaction temperature.

  • Ligand Degradation: Some phosphine ligands are susceptible to oxidation or other degradation pathways under the reaction conditions.[1]

  • Insolubility: The starting material, an intermediate, or the product might be precipitating from the reaction mixture, effectively stopping the reaction.[1] A change in solvent may be necessary to improve solubility.

Q3: I am observing significant amounts of side products. What are they and how can I minimize them?

Common side reactions in Suzuki couplings with this compound include:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is replaced by a carbon-hydrogen bond.[5] This is a common side reaction, especially with heteroaryl boronic acids.[4] To mitigate this, you can use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2][4] Minimizing water in non-aqueous systems and using a milder base can also be beneficial.

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen.[2][6] Thoroughly degassing the reaction mixture is crucial.

  • Dehalogenation: The bromine atom on the quinoxaline is replaced by a hydrogen atom.[4] The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions may help reduce dehalogenation.[2]

Q4: How does the reactivity of the two bromine atoms on this compound differ?

The reactivity of the two bromine atoms can be influenced by the electronic environment and steric hindrance. While specific studies on this compound are not abundant in the provided search results, in many dihaloheterocycles, one halogen may be more reactive than the other, allowing for selective monosubstitution under carefully controlled conditions. For di-substitution, harsher conditions or a higher excess of the boronic acid and reagents may be required.

Troubleshooting Guides

Problem 1: Low to No Product Yield

This guide provides a systematic approach to troubleshooting low or non-existent yields in your Suzuki reaction.

Troubleshooting Workflow

G cluster_start cluster_checks Initial Checks cluster_optimization Reaction Parameter Optimization cluster_analysis Advanced Analysis cluster_solution start Low/No Yield reagent_quality Verify Reagent Quality (this compound, Boronic Acid) start->reagent_quality Start Here inert_atmosphere Ensure Inert Atmosphere (Proper Degassing) reagent_quality->inert_atmosphere reaction_setup Check Reaction Setup (Temperature, Stirring) inert_atmosphere->reaction_setup catalyst_system Screen Catalyst & Ligand reaction_setup->catalyst_system If still low yield base_solvent Optimize Base & Solvent catalyst_system->base_solvent solution Improved Yield catalyst_system->solution If successful temperature_time Adjust Temperature & Time base_solvent->temperature_time base_solvent->solution If successful side_products Analyze for Side Products (Protodeboronation, Homocoupling) temperature_time->side_products If side products observed temperature_time->solution If successful side_products->solution

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Quantitative Data Summary: Recommended Starting Conditions & Variations

ParameterInitial RecommendationVariations to ConsiderRationale for Variation
Catalyst Pd(PPh₃)₄ (3-5 mol%)PdCl₂(dppf), Buchwald pre-catalysts (e.g., XPhos Pd G3)[1][7]Buchwald catalysts are often more active for challenging substrates.
Ligand (if not using a pre-catalyst)Bulky, electron-rich phosphines (e.g., SPhos, XPhos)[2][7]Can improve catalyst stability and activity.
Base K₂CO₃ (2-3 equiv.)K₃PO₄, Cs₂CO₃[8][9]Stronger bases can be more effective but may promote side reactions.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O, DMF/H₂O, THF/H₂O[3][8]Solvent choice affects solubility and reaction rate.
Temperature 80-100 °C70-120 °C[3][8]Higher temperatures may be needed but can also lead to catalyst decomposition.
Boronic Acid 1.1-1.5 equivalents per BrUse boronic ester (e.g., pinacol) or trifluoroborate salt[2][4]More stable alternatives to minimize protodeboronation.
Problem 2: Formation of Significant Side Products

This guide helps in identifying and mitigating common side reactions.

Side Reaction Troubleshooting

G cluster_start cluster_identification Identify Side Product cluster_mitigation Mitigation Strategy cluster_solution start Side Products Observed protodeboronation Protodeboronation (Boronic acid replaced by H) start->protodeboronation homocoupling Homocoupling (Boronic acid dimer) start->homocoupling dehalogenation Dehalogenation (Bromo group replaced by H) start->dehalogenation stable_boron Use Boronic Ester or Trifluoroborate Salt protodeboronation->stable_boron degas Thoroughly Degas Reaction Mixture homocoupling->degas screen_base Screen Different Bases & Ensure Anhydrous Conditions dehalogenation->screen_base solution Reduced Side Products stable_boron->solution degas->solution screen_base->solution

Caption: Troubleshooting guide for common side reactions in Suzuki couplings.

Experimental Protocols

General Protocol for Double Suzuki Coupling of this compound

This protocol is a starting point and may require optimization based on the specific boronic acid used.

Reaction Setup Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification flask Dry Schlenk Flask under Inert Gas (Ar/N₂) reagents Add this compound (1 equiv.), Boronic Acid (2.5 equiv.), Base (4 equiv.) flask->reagents catalyst Add Pd Catalyst (5 mol%) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature (e.g., 90 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify

Caption: A standard experimental workflow for Suzuki coupling reactions.

Detailed Method:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and the base (e.g., K₃PO₄, 4.0 equiv.).[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[9][10]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).[9]

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 90 °C) for the required time (typically 12-24 hours).[9] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the drying agent by filtration and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: 5,8-Dibromoquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,8-dibromoquinoxaline. The following information addresses common byproducts and issues encountered during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a mixture of mono- and di-substituted products. How can I improve the selectivity for the di-substituted product?

Answer: Achieving selective di-substitution on this compound without forming mono-substituted intermediates can be challenging. The relative reactivity of the first and second bromine atoms can be influenced by the electronic effects of the substituent introduced in the first step.

Potential Causes & Troubleshooting Strategies:

  • Stoichiometry: Insufficient equivalents of the coupling partner or reagents will naturally lead to incomplete reaction and a mixture of products.

    • Solution: Ensure at least 2.0-2.5 equivalents of the coupling partner (e.g., boronic acid) and corresponding base are used for di-substitution.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. The second substitution may require more forcing conditions than the first.

    • Solution: Increase the reaction time and/or temperature after the first substitution has occurred (as monitored by TLC or LC-MS). Be cautious, as excessively high temperatures can lead to catalyst decomposition and other side reactions.[1]

  • Catalyst Deactivation: The palladium catalyst may lose its activity before the second coupling can occur.

    • Solution: Use a more robust ligand that protects the palladium center, or consider a second addition of the catalyst and ligand partway through the reaction.

Q2: I am observing a significant amount of a debrominated byproduct (e.g., 5-bromoquinoxaline or quinoxaline). What causes this and how can I prevent it?

Answer: The formation of a debrominated or hydrodehalogenated product is a common side reaction in palladium-catalyzed cross-coupling reactions.[2][3] This occurs when the bromine atom is replaced by a hydrogen atom.

Potential Causes & Troubleshooting Strategies:

  • Presence of Protic Impurities: Water, alcohols, or other protic impurities in the reaction mixture can serve as a hydrogen source.

    • Solution: Ensure all solvents and reagents are rigorously dried and anhydrous. Perform the reaction under a strictly inert atmosphere (argon or nitrogen).[3]

  • Choice of Base: Some bases or their byproducts can act as hydride donors.

    • Solution: Avoid bases that can provide a hydride. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over alkoxides in certain cases to minimize this side reaction.[2]

  • Side Reaction of the Catalytic Cycle: Hydrodehalogenation can occur as a competing pathway to the desired cross-coupling.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired transmetalation and reductive elimination steps, thereby outcompeting the debromination pathway.[2][3] Lowering the reaction temperature may also increase selectivity.[2]

Q3: My Suzuki-Miyaura coupling reaction is producing a homocoupled biaryl byproduct from my boronic acid. How can I minimize this?

Answer: Homocoupling of boronic acids to form a symmetrical biaryl is a frequent byproduct in Suzuki-Miyaura reactions. This side reaction is often promoted by the presence of oxygen.[2][4]

Potential Causes & Troubleshooting Strategies:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.

    • Solution: It is critical to thoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a strictly inert atmosphere throughout the experiment.[2][4]

  • Catalyst Choice: The in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes promote homocoupling, as the boronic acid can act as a reducing agent.

    • Solution: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂.[2]

  • Boronic Acid Stability: Boronic acids can be unstable. Using more stable boronate esters, such as pinacol esters, can often suppress homocoupling.[2]

  • Slow Addition: A high instantaneous concentration of the boronic acid can favor homocoupling.

    • Solution: Slowly adding the boronic acid or boronate ester to the reaction mixture via syringe pump can keep its concentration low and disfavor the unwanted bimolecular reaction.[2]

Q4: My Buchwald-Hartwig amination reaction is not proceeding to completion. What are the first troubleshooting steps?

Answer: Incomplete conversion in Buchwald-Hartwig aminations can arise from several factors related to catalyst activity and reaction conditions.[5][6]

Potential Causes & Troubleshooting Strategies:

  • Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. This is often due to exposure to oxygen or impurities.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.[3] Screen different palladium pre-catalysts and ligands; bulky, electron-rich ligands are often required for efficient C-N coupling.[7][8]

  • Suboptimal Base: The choice of base is critical for the Buchwald-Hartwig reaction. The base must be strong enough to deprotonate the amine but not cause other side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. If it is not working, consider other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃).[2]

  • Solvent and Temperature: The reaction components may not be fully soluble, or the temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Choose a solvent (e.g., toluene, dioxane) where all components are soluble at the reaction temperature.[9] If the reaction is sluggish, incrementally increase the temperature, but be aware that higher temperatures can also lead to byproduct formation.[6]

Q5: I see a black precipitate forming in my reaction mixture. What is it and what should I do?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[1] It indicates that the active, soluble Pd(0) catalyst has agglomerated and precipitated from the solution, rendering it inactive.

Potential Causes & Troubleshooting Strategies:

  • Presence of Oxygen: Exposure to air is a primary cause of catalyst decomposition.

    • Solution: Ensure the reaction is performed under strictly anaerobic and anhydrous conditions.[1]

  • Excessively High Temperature: High temperatures can accelerate the decomposition of the catalyst and ligands.

    • Solution: Attempt to run the reaction at a lower temperature. If high temperatures are required, select a more thermally stable ligand system.[1]

  • Inappropriate Ligand: The ligand may not be effectively stabilizing the Pd(0) intermediate.

    • Solution: Use a sufficient amount of a suitable ligand. Bulky, electron-rich phosphine ligands generally provide greater stability to the palladium center.[1]

Summary of Common Byproducts and Troubleshooting

Byproduct TypeCommon ReactionPotential CausesTroubleshooting Strategies
Mono-substituted Product All Cross-CouplingInsufficient reagents; Low temperature/time; Catalyst deactivation.Increase equivalents of coupling partner (2.0-2.5 eq.); Increase reaction time and/or temperature; Use a more robust catalyst system.
Hydrodehalogenation All Cross-CouplingPresence of water or protic impurities; Unsuitable base.[2][3]Use anhydrous reagents/solvents under inert atmosphere; Screen inorganic bases (e.g., K₃PO₄, Cs₂CO₃); Use bulky, electron-rich ligands.[2]
Boronic Acid Homocoupling Suzuki-MiyauraPresence of oxygen; High concentration of boronic acid.[2][4]Rigorously degas all components; Use a pre-formed Pd(0) catalyst; Use boronate esters; Add boronic acid slowly.[2]
Starting Material All Cross-CouplingInactive catalyst; Suboptimal conditions (base, solvent, temp.).[10]Ensure inert atmosphere; Screen catalysts, ligands, bases, and solvents; Increase temperature incrementally.
Palladium Black All Cross-CouplingCatalyst decomposition due to oxygen, high temperature, or poor ligation.[1]Ensure inert atmosphere; Lower reaction temperature; Use more robust/stable ligands.[1]

Experimental Protocols

Representative Protocol: Double Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (2.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., K₂CO₃, 4.0 equiv.)

  • Degassed Solvent System (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and mono-substituted intermediate should be tracked.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 5,8-diarylquinoxaline.[11]

Visual Troubleshooting and Reaction Guides

G cluster_0 Troubleshooting Workflow for Cross-Coupling Reactions start Low Yield or Incomplete Reaction q_inert Is the atmosphere strictly inert? start->q_inert a_inert_no Degas reagents/solvents. Use Ar or N₂. q_inert->a_inert_no No q_catalyst Is the catalyst/ligand optimal? q_inert->q_catalyst Yes a_inert_no->q_inert a_catalyst_no Screen catalysts and bulky, electron-rich ligands. q_catalyst->a_catalyst_no No q_conditions Are base/solvent/temp optimized? q_catalyst->q_conditions Yes a_catalyst_no->q_catalyst a_conditions_no Screen different bases, solvents, and temperatures. q_conditions->a_conditions_no No byproducts Side Reactions Observed? (e.g., Debromination, Homocoupling) q_conditions->byproducts Yes a_conditions_no->q_conditions end Improved Yield byproducts->end No a_byproducts_yes See specific FAQ for troubleshooting. byproducts->a_byproducts_yes Yes a_byproducts_yes->start

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

G cluster_1 Suzuki-Miyaura Catalytic Cycle & Common Side Reactions pd0 Pd(0)Lₙ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)-Br(Lₙ) ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal hydrolysis Hydrodehalogenation pd_ii->hydrolysis pd_ii_r Ar-Pd(II)-R(Lₙ) transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 product Ar-R (Desired Product) red_elim->product homocoupling Homocoupling boronic_acid R-B(OH)₂ boronic_acid->transmetal boronic_acid->homocoupling aryl_halide Ar-Br (this compound) aryl_halide->ox_add base Base base->transmetal protic_source H⁺ Source (e.g., H₂O) protic_source->hydrolysis oxygen O₂ oxygen->homocoupling

Caption: Suzuki-Miyaura cycle and points of byproduct formation.

References

Technical Support Center: Purification of Crude 5,8-Dibromoquinoxaline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5,8-Dibromoquinoxaline by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. While specific solubility data for this compound is not extensively published, a systematic approach to solvent screening is recommended. Based on the aromatic and halogenated nature of the molecule, suitable starting points for solvent selection are provided in the table below. It is advisable to test solubility with a small amount of crude material before proceeding with the bulk recrystallization.

Q2: My crude this compound is not dissolving completely in the hot solvent, even after adding a significant amount. What should I do?

A2: This issue can arise from two main possibilities:

  • Insoluble Impurities: The crude product may contain insoluble impurities. If a small amount of solid remains suspended in the hot solution, it is likely an impurity. In this case, a hot filtration step is necessary to remove the insoluble material before allowing the solution to cool.

  • Incorrect Solvent Choice: The chosen solvent may not be a suitable recrystallization solvent for this compound. An ideal solvent will dissolve the compound when hot but not at room temperature.[1] If the compound has very low solubility even at the solvent's boiling point, a different solvent or a solvent mixture should be tested.

Q3: No crystals are forming after the solution has cooled down. What could be the problem?

A3: The absence of crystal formation upon cooling is a common issue and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent can lead to a solution that is not supersaturated enough for crystallization to occur upon cooling. To address this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product, and then allow it to cool again.

  • Supersaturation: The solution might be supersaturated and require a nucleation trigger for crystal growth. Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, adding a tiny "seed" crystal of pure this compound can induce crystallization.[2]

  • Slow Nucleation: While slow cooling is generally preferred for obtaining large, high-purity crystals, sometimes it can hinder the initial formation of crystals. If no crystals form after a prolonged period at room temperature, placing the flask in an ice bath can help promote crystallization.

Q4: The product has "oiled out" instead of forming solid crystals. How can I fix this?

A4: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid. This often occurs if the solution is cooled too rapidly or if the melting point of the impure solid is lower than the temperature of the solution. To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to the hot solution.[2]

  • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: A low recovery of the purified product can be due to several reasons:

  • Using too much solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If crystals form too early, for instance during a hot filtration step, product will be lost. To prevent this, ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Make sure the solution has been cooled for a sufficient amount of time to allow for the maximum formation of crystals. Cooling in an ice bath after cooling to room temperature can improve the yield.

Data Presentation

Table 1: Suggested Solvents for Recrystallization of this compound
Solvent/Solvent SystemPolarityRationale & Expected Outcome
EthanolPolar ProticAromatic compounds often show good solubility in hot alcohols. It is a good starting point for single-solvent recrystallization.[3]
TolueneAromatic"Like dissolves like." Toluene can be effective for aromatic compounds.[4]
Ethyl Acetate/HexaneMixed (Polar Aprotic/Non-polar)This solvent system is effective for other brominated quinoline derivatives.[4] The ratio can be adjusted to achieve optimal solubility.
Dichloromethane/HexaneMixed (Polar Aprotic/Non-polar)A common solvent system for compounds with intermediate polarity.[4]
Ethanol/WaterMixed (Polar Protic)For some quinoxaline derivatives, an alcohol/water system can be effective.[4]

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a chosen solvent from the table above.

  • Dissolution: Gently heat the test tube. Observe the solubility. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • Recrystallization:

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the chosen hot solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. Pure this compound has a melting point of 198-203 °C.

    • Analyze the purity by techniques such as HPLC or TLC.

Mandatory Visualization

experimental_workflow Experimental Workflow for Recrystallization start Start with Crude This compound solvent_selection Solvent Selection (Small Scale Test) start->solvent_selection dissolution Dissolve Crude Product in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if insoluble impurities are present) dissolution->hot_filtration Insoluble impurities? cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration to Collect Crystals ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Purified Crystals washing->drying analysis Purity Analysis (Melting Point, HPLC, etc.) drying->analysis end Pure this compound analysis->end

Caption: Experimental Workflow for Recrystallization.

troubleshooting_workflow Troubleshooting Guide for Recrystallization start Recrystallization Issue no_crystals No Crystals Forming start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check supersaturation Supersaturation? no_crystals->supersaturation Check rapid_cooling Cooling too fast? oiling_out->rapid_cooling Check low_yield->too_much_solvent Check premature_crystallization Premature crystallization? low_yield->premature_crystallization Check evaporate_solvent Evaporate some solvent too_much_solvent->evaporate_solvent Yes use_min_solvent Use minimum hot solvent too_much_solvent->use_min_solvent Yes scratch_or_seed Scratch flask or add seed crystal supersaturation->scratch_or_seed Yes reheat_cool_slowly Reheat, add more solvent, cool slowly rapid_cooling->reheat_cool_slowly Yes preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel Yes

Caption: Troubleshooting Guide for Recrystallization.

References

optimizing catalyst loading for 5,8-Dibromoquinoxaline cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing catalyst loading and reaction conditions for the cross-coupling of 5,8-Dibromoquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and advisable starting point.[1][2] For a challenging substrate like this compound, which features two halogen atoms, beginning in the upper end of this range (e.g., 2-5 mol%) can help ensure the reaction initiates successfully.[2] If the reaction proceeds well, the loading can often be reduced to 0.5-1 mol% in subsequent optimization experiments to improve cost-effectiveness.[1] Conversely, if the initial attempts show low conversion, an increase in catalyst loading up to 10 mol% may be required.[1]

Q2: How does the choice of ligand impact the optimal catalyst loading and reaction success?

A2: The ligand is critical for stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle.[1] For heteroaromatic substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective.[2][3] These ligands can promote the oxidative addition step, which is often rate-limiting, and stabilize the active Pd(0) species, which may allow for lower catalyst loadings compared to simpler ligands like triphenylphosphine.[1][2] The identification of the optimal ligand often remains an empirical process, requiring screening of several candidates.[4]

Q3: What are the common visual indicators of catalyst deactivation?

A3: The most common sign of palladium catalyst deactivation is the formation of a black precipitate, often referred to as "palladium black".[1] This indicates that the catalytically active Pd(0) species has agglomerated and fallen out of solution, rendering it inactive.[1] This can be triggered by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]

Q4: How can I control for mono- versus di-substitution on the this compound core?

A4: Achieving selective mono- or di-substitution requires careful control over reaction conditions. To favor mono-coupling, one might use a stoichiometric equivalent of the coupling partner, lower the catalyst loading, and reduce the reaction temperature and time.[5] For achieving di-substitution, an excess of the coupling partner (e.g., >2 equivalents), potentially higher catalyst loading, and longer reaction times or higher temperatures may be necessary. Monitoring the reaction progress closely by TLC or LC-MS is crucial to stop the reaction at the desired point.[5]

Troubleshooting Guide

Problem: Low or no product yield.

This is a frequent issue in cross-coupling reactions and can be caused by multiple factors. A systematic approach is recommended for troubleshooting.

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh, high-quality palladium catalyst or a more stable pre-catalyst.[1] Incrementally increase catalyst loading (e.g., from 2 mol% to 5 mol%) to see if conversion improves.[1]
Presence of Oxygen Ensure all solvents and reagents are rigorously degassed.[6] Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[7][8] Maintain a positive pressure of inert gas throughout the reaction setup.
Inappropriate Base The choice of base is critical.[2] Screen common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] The strength and solubility of the base are important; for some inorganic bases, the presence of a small amount of water is crucial for activity.[6]
Poor Substrate Quality Impurities in the this compound or the boronic acid/ester can poison the catalyst.[6] Ensure starting materials are pure. Protodeboronation (cleavage of the C-B bond) can be a side reaction; using boronic pinacol esters can sometimes mitigate this issue.[3][6]
Incorrect Solvent Common solvents include toluene, dioxane, or THF, often with water as a co-solvent to help dissolve the base.[6][7] Ensure the solvent is anhydrous (if required by the specific protocol) and properly degassed.

Problem: Significant formation of side products (e.g., homocoupling, dehalogenation).

The formation of byproducts reduces the yield of the desired coupled product and complicates purification.

Potential Cause Recommended Solution
Homocoupling of Boronic Acid This can occur if the transmetalation step is slow. Ensure the base is appropriate and active. Running the reaction at a slightly lower temperature might improve selectivity. Adding the aryl bromide in slight excess can sometimes help.[8]
Catalyst Decomposition High temperatures can lead to catalyst decomposition and non-specific side reactions.[2] Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C). Ensure the chosen ligand effectively stabilizes the catalyst.
Dehalogenation This side reaction can be promoted by certain bases or impurities. Ensure the base is pure and consider screening alternatives.

Data Presentation

Table 1: General Starting Conditions for Catalyst Optimization
ParameterRecommended RangeNotes
Catalyst Loading (mol%) 1 - 5Can be increased for challenging reactions or decreased upon optimization.[1][2][4]
Ligand-to-Metal Ratio 1:1 to 2:1Dependent on the specific ligand and palladium source.[2]
Base (equivalents) 2 - 3The choice is critical; K₃PO₄ is often a robust choice for heteroaryl halides.[5][6]
Temperature (°C) 80 - 110Higher temperatures may be required but can also lead to side reactions.[2][4]
Concentration (M) 0.1 - 0.5More concentrated reactions can sometimes improve yields but may also lead to solubility issues.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for specific coupling partners.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.1 equiv. for mono-coupling, 2.2 equiv. for di-coupling), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Alternatively, use a pre-formed catalyst like SPhos-Pd-G3 (2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[1]

  • Degassing: Purge the reaction mixture with inert gas for an additional 5-10 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition pd0->oa pdiia Ar-Pd(II)-X L_n oa->pdiia tm Transmetalation pdiia->tm pdiib Ar-Pd(II)-Ar' L_n tm->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-Ar' Product re->product arx Ar-X (this compound) arx->oa boronic Ar'-B(OR)₂ boronic->tm base Base base->tm

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Low Yield start Low / No Yield Observed q_catalyst Is the catalyst fresh and from a reliable source? start->q_catalyst sol_catalyst Use fresh catalyst. Increase loading (2-5%). Consider a pre-catalyst. q_catalyst->sol_catalyst No q_degas Was the reaction rigorously degassed? q_catalyst->q_degas Yes sol_catalyst->q_degas sol_degas Purge solvents with Ar/N₂. Use freeze-pump-thaw cycles. q_degas->sol_degas No q_reagents Are reagents pure? Is the base appropriate? q_degas->q_reagents Yes sol_degas->q_reagents sol_reagents Purify starting materials. Screen different bases (K₃PO₄, Cs₂CO₃). q_reagents->sol_reagents No end Re-run Experiment q_reagents->end Yes sol_reagents->end

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Catalyst and Ligand Selection Logic start Starting Point: This compound substrate_type Substrate Type: Electron-deficient di-halo-heterocycle start->substrate_type challenge Key Challenge: Potentially sluggish oxidative addition substrate_type->challenge ligand_class Recommended Ligand Class: Bulky, electron-rich monophosphines (Buchwald-type ligands) challenge->ligand_class catalyst_type Recommended Catalyst Type: Pd(OAc)₂ with added ligand OR Stable Pre-catalyst (e.g., G3-Palladacycle) challenge->catalyst_type ligand_examples Specific Ligands to Screen: SPhos, XPhos, RuPhos ligand_class->ligand_examples conclusion Optimized System for Challenging Substrates ligand_examples->conclusion catalyst_type->conclusion

Caption: Logic diagram for selecting an appropriate catalyst system.

References

Technical Support Center: Bromination of 5,8-Dibromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with the bromination of 5,8-dibromoquinoxaline. It provides troubleshooting advice and frequently asked questions to address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to perform a further bromination on this compound, but I am getting a complex mixture of products. What are the likely side reactions?

When subjecting this compound to further bromination, several side reactions can occur, leading to a complex product mixture. The primary side reactions include:

  • Over-bromination: The most common side reaction is the addition of more than the desired number of bromine atoms to the quinoxaline core. This can lead to the formation of tri-bromo and tetra-bromoquinoxaline isomers. The substitution pattern of these over-brominated products can vary depending on the reaction conditions.

  • Formation of Regioisomers: Bromination may not be completely selective, resulting in a mixture of different positional isomers of the desired poly-brominated quinoxaline.

  • Degradation of the Quinoxaline Ring: Under harsh brominating conditions (e.g., high temperatures, strong Lewis acids, or highly reactive brominating agents), the quinoxaline ring system can be susceptible to degradation, leading to the formation of unidentified, often colored, impurities and a lower yield of the desired product.

  • Incomplete Reaction: If the reaction conditions are too mild or the reaction time is insufficient, the starting material, this compound, may remain, complicating the purification process.

Q2: How can I control the extent of bromination to avoid over-bromination?

Controlling the degree of bromination is crucial for achieving a clean reaction. Here are several strategies to minimize the formation of over-brominated side products:

  • Stoichiometry of the Brominating Agent: Carefully control the molar equivalents of the brominating agent. Use of a large excess should be avoided. It is recommended to start with a stoichiometric amount and gradually increase it if the conversion is low.

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role. Milder agents are less likely to cause over-bromination. Consider using N-bromosuccinimide (NBS) in place of elemental bromine for a more controlled reaction.

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of over-bromination. Performing the reaction at or below room temperature is advisable.

  • Gradual Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, thus disfavoring multiple substitutions on the same molecule.

Q3: My bromination reaction is not regioselective. How can I improve the selectivity?

Achieving high regioselectivity in the bromination of heterocyclic compounds can be challenging. The following factors can influence the position of bromination:

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity and selectivity of the bromination. Non-coordinating solvents are often preferred.

  • Use of a Catalyst: The choice of catalyst, particularly a Lewis acid, can direct the bromination to specific positions. However, it can also increase the likelihood of over-bromination, so a careful balance is required.

  • Steric Hindrance: The existing bromine atoms at positions 5 and 8 will sterically hinder the approach of the electrophile to adjacent positions. This inherent steric hindrance can be exploited to favor substitution at less hindered sites.

Q4: I am observing a dark-colored reaction mixture and a low yield, suggesting degradation. How can I prevent this?

Degradation of the quinoxaline ring is often a result of overly harsh reaction conditions. To mitigate this:

  • Avoid High Temperatures: High temperatures can promote decomposition. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Select a Milder Brominating Agent: Highly reactive brominating agents can attack the quinoxaline ring itself.

  • Protect from Light: Some bromination reactions are light-sensitive and can generate radicals that lead to undesired side reactions and degradation. Conducting the reaction in the dark can be beneficial.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to degradation.

Quantitative Data Summary

While specific quantitative data for the side reactions in the further bromination of this compound is not extensively available in the literature, the following table provides a general overview of how reaction parameters can influence the product distribution based on principles of electrophilic aromatic substitution on similar heterocyclic systems.

ParameterConditionExpected Major ProductPotential Side Products
Brominating Agent Mild (e.g., NBS)Mono- or di-substituted productLower degree of over-bromination
Harsh (e.g., Br₂)Highly substituted productSignificant over-bromination, degradation
Temperature Low (0-25 °C)Less substituted productSlower reaction rate, incomplete reaction
High (>50 °C)More substituted productIncreased over-bromination and degradation
Catalyst No CatalystSlower reactionMay favor kinetic products
Lewis Acid (e.g., AlCl₃)Faster reactionIncreased over-bromination, potential for isomerization
Stoichiometry 1-2 equivalentsMono- or di-substitutionUnreacted starting material
>2 equivalentsHigher substitutionComplex mixture of poly-brominated products

Experimental Protocols

The following is a representative, generalized protocol for the further bromination of this compound. Researchers should optimize the specific conditions for their desired outcome.

Objective: Synthesis of a poly-brominated quinoxaline (e.g., 2,3,5,8-tetrabromoquinoxaline).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or elemental bromine (Br₂)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or a strong acid like sulfuric acid)

  • Lewis acid catalyst (optional, e.g., anhydrous aluminum chloride or iron(III) bromide)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS, 2-3 equivalents) in small portions over an extended period. If using elemental bromine, it should be added dropwise as a solution in the reaction solvent.

  • Catalyst Addition (Optional): If a catalyst is used, it should be added cautiously to the cooled reaction mixture before the addition of the brominating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material and the formation of products.

  • Quenching: Once the reaction is complete, quench it by pouring the mixture into an ice-cold aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any excess bromine.

  • Work-up: Extract the product into an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product will likely be a mixture and should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to isolate the desired poly-brominated quinoxaline.

Visualizations

The following diagrams illustrate the logical relationships in the bromination of this compound.

Bromination_Workflow cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound Brominating_Agent Brominating Agent (e.g., NBS, Br2) This compound->Brominating_Agent Desired_Product Desired Poly-brominated Quinoxaline Brominating_Agent->Desired_Product Controlled Conditions Over_brominated Over-brominated Products (Tri/Tetra-bromo) Brominating_Agent->Over_brominated Excess Agent/ High Temp. Unreacted_SM Unreacted Starting Material Brominating_Agent->Unreacted_SM Insufficient Agent/Time Solvent Solvent (e.g., CH2Cl2, H2SO4) Isomers Regioisomers Solvent->Isomers Polar/ Coordinating Temperature Temperature (e.g., 0°C, RT, Reflux) Degradation Degradation Products Temperature->Degradation High Temp. Catalyst Catalyst (e.g., AlCl3, FeBr3) Catalyst->Over_brominated Strong Lewis Acid

Caption: Experimental workflow for the bromination of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Solution Complex_Mixture Complex Product Mixture Over_bromination Over-bromination Complex_Mixture->Over_bromination Isomer_Formation Isomer Formation Complex_Mixture->Isomer_Formation Low_Yield Low Yield/ Degradation Harsh_Conditions Harsh Conditions (Temp, Reagent) Low_Yield->Harsh_Conditions Incomplete_Reaction Incomplete Reaction Mild_Conditions Mild Conditions (Temp, Time) Incomplete_Reaction->Mild_Conditions Control_Stoichiometry Control Stoichiometry Over_bromination->Control_Stoichiometry Lower_Temperature Lower Temperature Over_bromination->Lower_Temperature Use_Milder_Reagent Use Milder Reagent Over_bromination->Use_Milder_Reagent Isomer_Formation->Lower_Temperature Optimize_Solvent_Catalyst Optimize Solvent/Catalyst Isomer_Formation->Optimize_Solvent_Catalyst Harsh_Conditions->Lower_Temperature Harsh_Conditions->Use_Milder_Reagent Increase_Temp_Time Increase Temp/Time Mild_Conditions->Increase_Temp_Time

Caption: Troubleshooting logic for bromination side reactions.

preventing homocoupling in Suzuki reactions of dibromo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions in Suzuki reactions of dibromo-heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem, especially with dibromo-heterocycles?

A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other, forming a symmetrical biaryl byproduct.[1][2] This is particularly problematic in reactions with dibromo-heterocycles for several reasons:

  • Reduced Yield: It consumes the valuable boronic acid, thereby lowering the yield of the desired mono- or di-substituted heterocyclic product.[3]

  • Purification Challenges: The homocoupled byproduct often has similar polarity and molecular weight to the desired product, making chromatographic separation difficult and tedious.[1][3]

  • Complex Product Mixtures: In sequential cross-coupling reactions on a dibromo-heterocycle, homocoupling can lead to a complex mixture of products that is challenging to characterize and separate.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[3][4][5] This newly formed Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0), creating an unwanted catalytic cycle.[3][6]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer before being reduced to the catalytically active Pd(0) state.[3][7]

Q3: Can the quality of my boronic acid contribute to homocoupling?

A3: Absolutely. The purity and stability of the boronic acid are critical. Impurities in the boronic acid can poison the palladium catalyst, leading to side reactions.[8] Furthermore, some boronic acids are prone to degradation over time, and using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions by ensuring a slow, controlled release of the boronic acid.[2][7]

Q4: How does the choice of base affect homocoupling?

A4: The base is essential for activating the boronic acid for transmetalation, but an improper choice can promote homocoupling.[9] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to cause degradation of starting materials or promote side reactions compared to very strong bases.[3][10]

Troubleshooting Guide: Minimizing Homocoupling in Reactions of Dibromo-heterocycles

Problem: Significant formation of boronic acid homocoupling byproduct is observed by TLC, LC-MS, or NMR analysis of the crude reaction mixture.

Below is a systematic guide to diagnose and resolve the issue.

Potential Cause 1: Presence of Oxygen

Oxygen is a key contributor to the formation of Pd(II) species that drive homocoupling.[1][6][10] Rigorous exclusion of oxygen is the most critical step to prevent this side reaction.[2][6]

Solution:

  • Thoroughly Degas Solvents: Sparge all solvents (e.g., dioxane, toluene, THF, water) with an inert gas like nitrogen or argon for at least 15-30 minutes before use.[2]

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. Use Schlenk line techniques or a glovebox.

  • Evacuate and Backfill: Before adding solvents and reagents, seal the reaction flask and cycle between vacuum and backfilling with inert gas at least three times to remove atmospheric oxygen from the vessel.[11]

Quantitative Data: Effect of Deoxygenation on Homocoupling

Dissolved Oxygen (ppm) Homocoupling Product (%)
3.3 0.18
2.2 0.18
0.5 0.071

Data adapted from a study demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[1]

Potential Cause 2: Suboptimal Palladium Source

The choice of palladium precatalyst significantly impacts the initial concentration of Pd(II) species.

Solution:

  • Use a Pd(0) Precatalyst: Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they can directly enter the catalytic cycle without requiring an in-situ reduction step that can generate homocoupling byproducts.[1][2][11]

  • Use Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed to efficiently generate the active Pd(0) species, which helps minimize side reactions.[3]

  • Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, add a mild reducing agent like potassium formate (1.1-1.5 equivalents relative to the palladium catalyst) before adding the catalyst.[1][6] This helps to reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1][6]

Quantitative Data: Comparison of Palladium Sources

Palladium Source Typical Homocoupling Level Rationale
Pd(OAc)₂ / PdCl₂ Can be significant Pd(II) source requires in-situ reduction, which can be mediated by homocoupling.[3][7]
Pd(PPh₃)₄ / Pd₂(dba)₃ Generally low Pd(0) source, enters catalytic cycle directly.[2][11]
Pd(OAc)₂ + KCOOH Very Low (< 0.1%) Mild reducing agent suppresses Pd(II)-mediated homocoupling.[1][6]

| Buchwald Precatalysts | Very Low | Designed for clean and efficient generation of active Pd(0).[3] |

Potential Cause 3: Inappropriate Ligand Choice

Ligands stabilize the palladium catalyst and modulate its reactivity. The right ligand can accelerate the desired cross-coupling pathway over the homocoupling side reaction.

Solution:

  • Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are highly effective.[1][11] Their steric bulk hinders the formation of intermediates leading to homocoupling, while their electron-donating properties promote the desired reductive elimination step.[3]

Ligand Selection Guide for Dibromo-heterocycles

Ligand Structure Type Key Advantage
SPhos, XPhos Biaryl Phosphine Highly active, promotes fast reductive elimination, reducing side reactions.[11][12]
P(t-Bu)₃ Alkylphosphine Very electron-rich, effective for challenging couplings.

| PPh₃ | Triphenylphosphine | A standard ligand, but can be less effective than modern ligands for suppressing homocoupling. |

Potential Cause 4: Suboptimal Base or Solvent System

The base and solvent system is critical and often substrate-dependent.

Solution:

  • Screen Bases: Test a range of bases. For many dibromo-heterocycles, K₃PO₄ or K₂CO₃ provide a good balance of reactivity and selectivity.[11][13] Cs₂CO₃ is a stronger base that can be effective but may also promote side reactions.

  • Optimize Solvent: Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used.[3] For one-pot double Suzuki couplings of dibromothiophenes, minimizing the amount of water can be key to avoiding dehalogenation.[14]

Base Selection and Impact on Homocoupling

Base Strength Common Solvents Notes
K₃PO₄ Strong Dioxane/H₂O, Toluene/H₂O Often provides high yields with minimal homocoupling for heteroaryl couplings.[11][13]
K₂CO₃ Moderate Dioxane/H₂O, DMF/H₂O A milder choice, can reduce base-mediated side reactions.[10]

| Cs₂CO₃ | Strong | Dioxane, Toluene | Very effective for activating boronic acids but may require careful optimization. |

Potential Cause 5: Elevated Reaction Temperature

Higher temperatures can sometimes accelerate side reactions, including homocoupling and protodeboronation.

Solution:

  • Lower the Temperature: While Suzuki reactions often require heating, operating at the lowest effective temperature can improve selectivity.[15] Try running the reaction at 80 °C instead of 100-110 °C and monitor the progress. The reaction may require a longer time but can provide a cleaner product profile.[16]

Experimental Protocols

Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
  • Apparatus Setup: Assemble a dry Schlenk flask containing a magnetic stir bar.

  • Add Solids: Add the dibromo-heterocycle, boronic acid, and finely powdered base to the flask.

  • Inerting the System: Seal the flask with a septum, and then evacuate the flask under high vacuum for 5-10 minutes. Backfill the flask with argon or nitrogen. Repeat this evacuate/backfill cycle a total of three times.[11]

  • Solvent Addition: Add the previously degassed solvent mixture via a cannula or syringe under a positive pressure of inert gas.

  • Nitrogen Sparge (Optional but Recommended): For maximum oxygen removal, sparge the reaction mixture by bubbling nitrogen gas through it via a long needle for 10-15 minutes while stirring.[1][6]

Protocol 2: General Procedure for Selective Mono-Arylation of a Dibromo-heterocycle
  • Preparation: To a dry Schlenk flask prepared using the deoxygenation protocol above, add the dibromo-heterocycle (1.0 eq), the arylboronic acid (1.1-1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (e.g., SPhos, 10 mol%) if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting dibromo-heterocycle is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_Source Pd(II) Source (from O2 or Precatalyst) Pd0->PdII_Source Oxidation by O2 PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + [R2-B(OH)3]- PdII_Diaryl R1-Pd(II)L2-R2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R1-R2 (Desired Product) RedElim->Product Homo_Trans1 Transmetalation (R2-BY2) PdII_Source->Homo_Trans1 PdII_R2 R2-Pd(II)L2-X Homo_Trans1->PdII_R2 Homo_Trans2 Transmetalation (R2-BY2) PdII_R2->Homo_Trans2 PdII_DiR2 R2-Pd(II)L2-R2 Homo_Trans2->PdII_DiR2 Homo_RedElim Reductive Elimination PdII_DiR2->Homo_RedElim Homo_RedElim->Pd0 Can enter main cycle Homocoupling_Product R2-R2 (Homocoupling Product) Homo_RedElim->Homocoupling_Product

Caption: Catalytic cycles for Suzuki cross-coupling and the competing homocoupling side reaction.

Troubleshooting_Workflow Start Problem: High Level of Homocoupling Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Degas Action: Improve degassing protocol (Spurge, Evac/Backfill) Check_Oxygen->Degas No Check_Catalyst What is the Palladium source? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst PdII Pd(II) (e.g., Pd(OAc)2) Check_Catalyst->PdII Pd0 Pd(0) or Precatalyst Check_Catalyst->Pd0 Switch_Catalyst Action: Switch to Pd(0) source or add a mild reducing agent PdII->Switch_Catalyst Check_Ligand Is the ligand bulky and electron-rich? Pd0->Check_Ligand Switch_Catalyst->Check_Ligand Switch_Ligand Action: Use a Buchwald-type ligand (e.g., SPhos, XPhos) Check_Ligand->Switch_Ligand No Check_Base Have different bases been screened? Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Screen_Base Action: Screen weaker bases (K3PO4, K2CO3) Check_Base->Screen_Base No End Problem Solved: Minimized Homocoupling Check_Base->End Yes Screen_Base->End

Caption: A troubleshooting workflow for diagnosing and resolving homocoupling issues.

Parameter_Relationships cluster_factors Factors Increasing Homocoupling cluster_solutions Factors Decreasing Homocoupling Oxygen Presence of O2 Homocoupling Homocoupling Byproduct Oxygen->Homocoupling PdII Pd(II) Precatalysts PdII->Homocoupling High_Temp High Temperature High_Temp->Homocoupling Strong_Base Aggressive Base Strong_Base->Homocoupling Poor_Ligand Inefficient Ligand Poor_Ligand->Homocoupling Degassing Rigorous Degassing Pd0 Pd(0) Precatalysts Low_Temp Optimal Temperature Mild_Base Mild Base (K3PO4) Good_Ligand Bulky, e--rich Ligand Homocoupling->Degassing Homocoupling->Pd0 Homocoupling->Low_Temp Homocoupling->Mild_Base Homocoupling->Good_Ligand

Caption: Relationship between key reaction parameters and the likelihood of homocoupling.

References

Technical Support Center: Scale-Up Synthesis of 5,8-Dibromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 5,8-Dibromoquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions when transitioning from laboratory-scale to larger-scale production of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the condensation reaction between 3,6-dibromo-1,2-phenylenediamine and a glyoxal equivalent (such as aqueous glyoxal or glyoxal sodium bisulfite addition product). This route is favored for its atom economy and the availability of the starting materials.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges encountered during the scale-up of this compound synthesis include:

  • Exotherm Management: The condensation reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Solid Handling and Mixing: Both the starting material and the product are solids, which can present challenges for efficient mixing and heat transfer in large reactors.

  • Purification: Achieving high purity on a large scale can be difficult. The crude product may contain colored impurities and side-products that require robust purification methods like recrystallization.

  • Byproduct Formation: The formation of undesired side-products, such as benzimidazole derivatives, can reduce the yield and complicate the purification process.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following:

  • High Purity Starting Materials: Ensure the 3,6-dibromo-1,2-phenylenediamine is of high purity, as impurities can lead to side reactions.

  • Controlled Reagent Addition: The glyoxal solution should be added at a controlled rate to manage the reaction exotherm and prevent localized high concentrations.

  • Optimized Reaction Temperature: Maintain the reaction temperature within the optimal range to favor the formation of the desired product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.

Q4: What are the recommended safety precautions for the large-scale synthesis of this compound?

A4: Safety is paramount during scale-up. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Conduct the synthesis in a well-ventilated area or a fume hood to avoid inhalation of any volatile compounds.

  • Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment to understand the reaction exotherm and implement appropriate cooling measures.

  • Material Handling: Handle solid reagents carefully to avoid dust generation and inhalation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Ensure efficient mixing to maintain a homogeneous reaction mixture.- Gradually increase the reaction time or temperature, monitoring for byproduct formation.
Poor quality of starting materials.- Verify the purity of 3,6-dibromo-1,2-phenylenediamine and glyoxal before use.
Suboptimal reaction conditions.- Optimize the solvent system and reaction temperature at a smaller scale before proceeding to a larger scale.
Product is Darkly Colored Presence of polymeric or oxidized impurities.- Consider treating the crude product with activated carbon during the recrystallization process.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Difficulty in Filtration Fine particle size of the product.- Optimize the cooling profile during crystallization to encourage the growth of larger crystals.- Consider using a filter aid if necessary, but be mindful of potential contamination.
Presence of Insoluble Impurities Formation of polymeric byproducts.- Filter the hot reaction mixture before cooling to remove any insoluble impurities.
Melting Point of the Final Product is Low and Broad Presence of impurities.- Repeat the recrystallization process until a sharp melting point is achieved.- Analyze the product by HPLC to identify and quantify any remaining impurities.

Experimental Protocols

Synthesis of this compound (Lab Scale)

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • 3,6-dibromo-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3,6-dibromo-1,2-phenylenediamine in a suitable solvent such as ethanol.

  • Heat the mixture to a gentle reflux.

  • Slowly add a stoichiometric amount of 40% aqueous glyoxal solution to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Scale-Up Considerations

When scaling up the synthesis, the following modifications to the lab-scale protocol should be considered:

Parameter Lab Scale (e.g., 1-10 g) Pilot/Production Scale (e.g., 1-10 kg)
Reactor Round-bottom flaskJacketed glass or stainless steel reactor
Agitation Magnetic stirrerOverhead mechanical stirrer (ensure good mixing of solids)
Heating/Cooling Heating mantle/ice bathTemperature control unit with precise heating and cooling capabilities
Reagent Addition Manual addition via dropping funnelControlled addition via a metering pump to manage the exotherm
Work-up Vacuum filtrationCentrifuge or filter press for solid-liquid separation
Drying Vacuum ovenVacuum dryer or agitated filter dryer

Data Presentation

Table 1: Typical Reaction Parameters at Different Scales
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (10 kg)
3,6-dibromo-1,2-phenylenediamine 10 g1.0 kg10.0 kg
Glyoxal (40% aq.) ~2.2 mL~220 mL~2.2 L
Solvent (Ethanol) 100-200 mL10-20 L100-200 L
Reaction Temperature 78-80 °C75-80 °C (monitor internal temp closely)75-80 °C (with robust cooling)
Reaction Time 2-4 hours4-6 hours6-8 hours
Typical Crude Yield 85-95%80-90%75-85%
Purity after Recrystallization >99%>98.5%>98.0%

Note: These values are illustrative and may vary depending on the specific equipment and process parameters used.

Visualizations

Experimental Workflow for Scale-Up Synthesis

G Experimental Workflow for Scale-Up Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with 3,6-dibromo-1,2-phenylenediamine and Solvent heat Heat to Reflux start->heat add_glyoxal Controlled Addition of Glyoxal Solution heat->add_glyoxal Exothermic Step reflux Maintain Reflux (Monitor Progress) add_glyoxal->reflux cool Cool Reaction Mixture reflux->cool filter Isolate Crude Product (Filtration/Centrifugation) cool->filter wash Wash with Cold Solvents filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry Final Product recrystallize->dry end Final Product dry->end Pure this compound

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check for Reaction Completion (TLC/HPLC) start->check_reaction check_sm Verify Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Mixing) start->check_conditions increase_time Increase Reaction Time check_reaction->increase_time increase_temp Increase Temperature check_reaction->increase_temp purify_sm Purify Starting Materials check_sm->purify_sm optimize_conditions Re-optimize Conditions on a Smaller Scale check_conditions->optimize_conditions end Process Optimized increase_time->end Improved Yield increase_temp->end Improved Yield purify_sm->end Improved Yield optimize_conditions->end Improved Yield

Caption: Decision tree for troubleshooting low yield in the synthesis.

removing palladium catalyst from 5,8-Dibromoquinoxaline reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Catalyst Removal

Topic: Removing Palladium Catalyst from 5,8-Dibromoquinoxaline Reaction Mixture

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving this compound.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.

Issue 1: Incomplete Removal of Palladium Catalyst by Filtration

  • Symptoms: Presence of fine black particles in the filtrate; discoloration of the product solution.

  • Possible Causes & Solutions:

    • Palladium black is too fine:

      • Use Celite® or Diatomaceous Earth: A simple filtration through a pad of Celite® is a common and effective first step to remove insoluble metallic palladium.[1][2][3]

      • Optimize the Celite® Bed: Ensure the Celite® bed is 1-2 cm thick and well-compacted on a sintered glass funnel. Pre-wetting the pad with the filtration solvent can improve its efficacy.[4]

      • Double Filtration: If palladium particles persist, passing the filtrate through a second Celite® pad may be necessary.[4]

    • Soluble Palladium Species are Present:

      • Switch Removal Method: Filtration is only effective for heterogeneous palladium. For soluble species, consider using palladium scavengers, activated carbon, or chromatography.[4][5]

      • Induce Precipitation: In some cases, adding an anti-solvent might precipitate the soluble palladium, which can then be removed by filtration.[4]

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain high after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection:

      • Consider Palladium's Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better suited for Pd(0).[4] A scavenger screen with a small panel of different types can identify the most effective one for your specific reaction conditions.[4]

      • Solvent Compatibility: Ensure the chosen scavenger is compatible with your reaction solvent system.[4]

    • Insufficient Scavenger Amount or Reaction Time:

      • Increase Scavenger Equivalents: The amount of scavenger is typically based on the initial palladium loading. Increasing the equivalents can improve removal.[6]

      • Extend Reaction Time: Allow for sufficient time for the scavenger to bind with the palladium. This can range from a few hours to overnight.[6][7]

Issue 3: Product Loss During Purification

  • Symptoms: Low yield of the final product after palladium removal.

  • Possible Causes & Solutions:

    • Product Adsorption onto the Scavenger or Activated Carbon:

      • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product binding.[5]

      • Wash the Adsorbent: After filtration, wash the scavenger or carbon cake with a fresh portion of the solvent to recover any adsorbed product.[5]

      • Change the Solvent: A solvent in which your product is highly soluble may minimize its adsorption.[5]

    • Product Co-precipitation:

      • Optimize Crystallization Conditions: If using crystallization for purification, carefully select the solvent system to maximize the solubility of your product while minimizing the solubility of palladium impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the simplest first step to remove a palladium catalyst from my this compound reaction?

A1: A straightforward and often effective initial step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[2][3] This will remove a significant portion of the insoluble palladium catalyst (palladium black) and other inorganic salts.[1][2]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:[5]

  • Form of the Palladium Residue: Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid).

  • Nature of Your Product: Consider the solubility and stability of your this compound derivative.

  • Required Purity Level: For pharmaceutical applications, stringent limits on residual palladium necessitate more efficient methods like scavenging to reach low ppm levels.[8]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are solid-supported materials, often silica-based or polymeric, with functional groups that have a high affinity for palladium.[5] These functional groups, such as thiols, amines, or dimercaptotriazine (DMT), chelate the palladium, allowing it to be removed from the reaction mixture by simple filtration.[5][8]

Q4: Can I use activated carbon to remove palladium?

A4: Yes, activated carbon can be used to adsorb palladium residues.[2] However, it can sometimes lead to product loss due to non-specific adsorption.[2][9] It is advisable to perform a small-scale test to determine the optimal amount of activated carbon and assess potential product loss.[6]

Q5: Is column chromatography effective for removing palladium?

A5: Column chromatography is a standard purification technique that can effectively separate your product from the palladium catalyst and other impurities.[1][2][3]

Data Presentation

Table 1: Comparison of Palladium Removal Techniques

MethodForm of Palladium RemovedAdvantagesDisadvantages
Filtration (Celite®) Heterogeneous (e.g., Pd black)Simple, fast, and inexpensive first step.[1][2]Ineffective for soluble palladium species.[4]
Palladium Scavengers Homogeneous and HeterogeneousHigh efficiency and selectivity, can reduce Pd to low ppm levels.[7][8]Can be more expensive, potential for product loss on the scavenger.[4]
Activated Carbon Homogeneous and HeterogeneousRelatively low cost, effective for various palladium species.[2][10]Can lead to significant product loss due to non-specific adsorption.[6][9]
Crystallization HomogeneousCan be a highly effective final purification step.Effectiveness is highly dependent on the solvent system and product solubility.[5]
Column Chromatography Homogeneous and HeterogeneousEffective for separating multiple components, including the catalyst.[1][2]Can be time-consuming and require large volumes of solvent.

Table 2: Example of Palladium Scavenger Efficiency

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyReference
MP-TMT 33,000< 200> 99.4%[7]
MP-TMT 500 - 800< 10> 98%[7]
PhosphonicS SPM32 --> 99.5% in 20 hours[11]

Note: Efficiency is highly dependent on specific reaction conditions.

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite®

  • Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite® and gently compact it to form a level bed.[4]

  • Pre-wet the Pad: Pass a small amount of the filtration solvent through the Celite® pad.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum.[4]

  • Wash the Pad: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[4]

  • Collect the Filtrate: The combined filtrate contains the product, free of heterogeneous palladium.[4]

Protocol 2: General Procedure for Palladium Removal using a Scavenger

  • Dissolve the Crude Product: After a standard work-up, dissolve the crude product containing the palladium catalyst in a suitable solvent.

  • Add the Scavenger: Add the recommended amount of the solid-supported scavenger (often 5-10 equivalents relative to the initial palladium amount) to the solution.[6]

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (typically 2-24 hours).[6]

  • Filter off the Scavenger: Remove the solid scavenger by filtration.[4]

  • Wash the Scavenger: Wash the scavenger with a small amount of fresh solvent to recover any bound product.[4]

  • Concentrate the Filtrate: Combine the filtrate and washings, and remove the solvent to obtain the purified product.

Mandatory Visualization

Palladium_Removal_Workflow start Reaction Mixture (this compound + Pd Catalyst) filtration Filter through Celite® Pad start->filtration check_filtrate Analyze Filtrate for Residual Palladium filtration->check_filtrate scavenger Treat with Palladium Scavenger check_filtrate->scavenger Soluble Pd Present activated_carbon Treat with Activated Carbon check_filtrate->activated_carbon Soluble Pd Present (Alternative) chromatography Purify by Column Chromatography check_filtrate->chromatography Other Impurities Present end_product Purified Product (< Desired Pd Limit) check_filtrate->end_product Pd Below Limit check_purity Analyze Final Product for Pd Content scavenger->check_purity activated_carbon->check_purity chromatography->check_purity check_purity->end_product Pd Below Limit reprocess Re-evaluate Removal Strategy check_purity->reprocess Pd Above Limit reprocess->scavenger

Caption: Decision workflow for palladium catalyst removal.

References

Technical Support Center: 5,8-Dibromoquinoxaline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5,8-Dibromoquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to avoid dehalogenation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in palladium-catalyzed cross-coupling reactions?

The primary challenge is the propensity for dehalogenation (hydrodehalogenation), where one or both bromine atoms are replaced by a hydrogen atom. This side reaction competes with the desired cross-coupling and is particularly prevalent due to the electron-deficient nature of the quinoxaline ring system. This leads to a mixture of mono-coupled, di-coupled, mono-dehalogenated, and fully dehalogenated products, complicating purification and reducing the yield of the desired product.

Q2: What are the general strategies to minimize dehalogenation?

Several key strategies can be employed to suppress dehalogenation:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) complex and promote the desired reductive elimination pathway over side reactions.

  • Reaction Temperature: Lowering the reaction temperature can often favor the cross-coupling reaction over dehalogenation.[1]

  • Choice of Base: Using a milder base can be beneficial. Strong bases can sometimes promote dehalogenation pathways.

  • Catalyst System: In some cases, specialized catalyst systems, such as bimetallic palladium-copper nanocatalysts, have been shown to overcome hydrodehalogenation.

  • Solvent Choice: The polarity and proticity of the solvent can influence the reaction outcome. Aprotic solvents are generally preferred.

  • Reaction Time: Minimizing the reaction time can help to reduce the formation of byproducts once the desired transformation is complete.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Significant formation of mono-dehalogenated 5-bromoquinoxaline alongside the desired mono-arylated product.

This is a common issue when attempting selective mono-arylation. The initial product, 5-bromo-8-arylquinoxaline, can undergo dehalogenation, or the starting material can be dehalogenated before coupling.

Troubleshooting Steps:

  • Ligand Modification: Switch to a bulkier, more electron-rich ligand. Ligands like SPhos and XPhos have shown success in couplings of electron-deficient heteroaryl halides.[2][3] They can accelerate the rate of cross-coupling relative to dehalogenation.

  • Lower the Temperature: If the reaction is being run at elevated temperatures (e.g., >100 °C), try reducing it to 80 °C or even room temperature if a sufficiently active catalyst system is used.

  • Base Selection: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent System: Ensure anhydrous and degassed solvents are used. A mixture of a non-polar aprotic solvent like toluene or dioxane with a minimal amount of water is a common choice.

Experimental Protocol: General Conditions for Selective Mono-arylation

A recommended starting point for the selective mono-Suzuki coupling of this compound is based on protocols developed for similar challenging heteroaryl halides:[2][3][4]

  • Reactants:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-1.2 equiv)

  • Catalyst System:

    • Pd₂(dba)₃ (2.5 mol%)

    • SPhos (5 mol%)

  • Base:

    • K₃PO₄ (2.0 equiv)

  • Solvent:

    • Toluene/H₂O (10:1, degassed)

  • Temperature:

    • 80 °C

  • Atmosphere:

    • Inert (Argon or Nitrogen)

Quantitative Data Summary: Ligand Comparison in Suzuki Coupling of Heteroaryl Bromides

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield of Coupled Product (%)Reference
PPh₃Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100Moderate[4]
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O80High[2][5]
XPhosPd₂(dba)₃K₃PO₄Toluene/H₂O80High[3]
Buchwald LigandsPd(OAc)₂Cs₂CO₃Toluene100Generally High[2]

Note: Yields are generalized from studies on analogous electron-deficient heteroaryl bromides and serve as a predictive framework.

Buchwald-Hartwig Amination

Issue: Low yield of the desired amino-quinoxaline with significant dehalogenation byproducts.

Dehalogenation is a known side reaction in Buchwald-Hartwig aminations, often proceeding through a β-hydride elimination pathway from the palladium-amide intermediate.[6]

Troubleshooting Steps:

  • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands such as Josiphos, XPhos, or BrettPhos. These ligands promote reductive elimination of the C-N bond.

  • Base Optimization: A strong, non-nucleophilic base is typically required. NaOt-Bu or KOt-Bu are common, but their strength can sometimes contribute to side reactions. LHMDS is another option. Careful optimization of the base is crucial.

  • Temperature Control: As with Suzuki couplings, lowering the reaction temperature can suppress dehalogenation.[1]

  • Catalyst Precursor: Using a well-defined palladium(0) precursor or a pre-catalyst can sometimes give more reproducible results than generating Pd(0) in situ from Pd(OAc)₂.

Experimental Protocol: General Conditions for Buchwald-Hartwig Amination

The following protocol is a starting point for the amination of this compound, adapted from general procedures for aryl halides:[7][8][9]

  • Reactants:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

  • Catalyst System:

    • Pd(OAc)₂ (2 mol%)

    • XPhos (4 mol%)

  • Base:

    • NaOt-Bu (1.5 equiv)

  • Solvent:

    • Toluene (anhydrous, degassed)

  • Temperature:

    • 90-100 °C

  • Atmosphere:

    • Inert (Argon or Nitrogen)

Sonogashira Coupling

Issue: Dehalogenation and homocoupling of the alkyne (Glaser coupling) are observed, leading to a complex product mixture.

The Sonogashira reaction is sensitive to reaction conditions, and for an electron-deficient substrate like this compound, side reactions are common.

Troubleshooting Steps:

  • Copper Co-catalyst: While classic Sonogashira conditions use a copper(I) co-catalyst (e.g., CuI), this can promote alkyne homocoupling. Consider using copper-free conditions, which often employ a stronger base and a more robust palladium/ligand system.

  • Ligand Selection: For copper-free conditions, bulky, electron-rich phosphine ligands are often effective. For copper-co-catalyzed reactions, PPh₃ is a common choice.

  • Base and Solvent: An amine base such as Et₃N or i-Pr₂NEt is typically used, often serving as the solvent or co-solvent. For copper-free systems, a stronger base like Cs₂CO₃ or K₃PO₄ in a solvent like DMF or dioxane may be necessary.

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent oxidative homocoupling of the alkyne. Ensure all reagents and solvents are thoroughly degassed.

Experimental Protocol: General Conditions for Sonogashira Coupling

This protocol is based on successful couplings of other bromo-N-heterocycles:[10][11][12]

  • Reactants:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

  • Catalyst System (Copper Co-catalyzed):

    • PdCl₂(PPh₃)₂ (2-5 mol%)

    • CuI (3-10 mol%)

  • Base/Solvent:

    • Et₃N/THF (degassed)

  • Temperature:

    • Room temperature to 60 °C

  • Atmosphere:

    • Inert (Argon or Nitrogen)

Quantitative Data Summary: Conditions for Sonogashira Coupling of Bromo-N-Heterocycles

Substrate TypeCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Bromo-fluorocyanopyridinePd(PPh₃)₄, CuIEt₃NTHFRoom Temp50-80[12]
Bromo-indolePdCl₂(dppf), CuIEt₃NDMF10060-90[13]
Bromo-purine nucleosidePd(OAc)₂, TXPTS, CuIEt₃NH₂ORoom TempGood[14]

Note: This table provides examples from related systems to guide optimization for this compound.

Visualized Workflows and Relationships

General Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting Troubleshooting Dehalogenation in Cross-Coupling Start Dehalogenation Observed Ligand Modify Ligand (e.g., Bulky, Electron-Rich) Start->Ligand Temperature Lower Reaction Temperature Start->Temperature Base Change Base (e.g., Milder Base) Start->Base Solvent Check Solvent (Anhydrous, Degassed) Start->Solvent Result Improved Selectivity? Ligand->Result Temperature->Result Base->Result Solvent->Result Success Reaction Optimized Result->Success Yes Failure Continue Optimization Result->Failure No Failure->Ligand Failure->Temperature Failure->Base

Caption: A flowchart for systematic troubleshooting of dehalogenation side reactions.

Relationship between Reaction Parameters and Desired Outcome

Parameter_Relationships Influence of Parameters on Avoiding Dehalogenation cluster_params Controllable Parameters cluster_pathways Reaction Pathways Ligand Bulky, Electron-Rich Ligand Coupling Desired Cross-Coupling Ligand->Coupling Promotes Dehalogenation Dehalogenation Side Reaction Ligand->Dehalogenation Suppresses Temp Lower Temperature Temp->Coupling Favors Temp->Dehalogenation Suppresses Base Mild Base Base->Coupling Can Favor Base->Dehalogenation Can Suppress

Caption: Key parameter adjustments to favor cross-coupling over dehalogenation.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 5,8-Dibromoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 5,8-dibromoquinoxaline derivatives. It presents supporting experimental data, detailed methodologies, and a comparative overview of alternative analytical techniques, offering a robust resource for the characterization of this important class of heterocyclic compounds.

¹H and ¹³C NMR Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, allowing for precise structural assignments.

Below is a compilation of ¹H and ¹³C NMR data for this compound and a key derivative, 5,8-dibromo-2,3-diphenylquinoxaline. These tables serve as a reference for understanding the influence of substituents at the 2 and 3 positions on the spectral parameters.

Table 1: ¹H NMR Spectral Data of this compound Derivatives in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundH-2, H-38.92s-
H-6, H-78.15s-
5,8-Dibromo-2,3-diphenylquinoxaline[1]Phenyl-H7.51d7.2
Phenyl-H7.40-7.37m-
Phenyl-H7.35-7.33m-
H-68.36d2.1
H-77.83dd8.9, 2.0
Quinoxaline-H8.03d8.9

Table 2: ¹³C NMR Spectral Data of this compound Derivatives in CDCl₃

CompoundCarbonChemical Shift (δ, ppm)
5,8-Dibromo-2,3-diphenylquinoxaline[1]C-Quaternary154.31, 153.82, 141.82, 140.01, 138.77, 138.67, 123.93
C-CH133.58, 131.53, 130.58, 129.93, 129.86, 129.22, 129.15, 128.43, 128.41

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation in solution, other techniques offer complementary information.

Table 3: Comparison of Analytical Techniques for this compound Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, stereochemistry, and dynamics in solution.[2]Non-destructive, highly reproducible, provides unambiguous structural assignment.[3]Requires deuterated solvents, may have limited sensitivity for low-concentration impurities.[2]
X-ray Crystallography Precise three-dimensional atomic arrangement in the solid state.[4]Provides definitive solid-state structure.Requires single crystals of sufficient quality, structure may differ from solution conformation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, useful for identifying known compounds and determining elemental composition.Isomers may not be distinguishable without tandem MS, provides limited structural information on its own.[2]
UV-Vis Spectroscopy Information about the electronic transitions within the molecule.[5][6][7][8]Simple, rapid, and can be used for quantitative analysis.Provides limited structural information, spectra can be broad and lack detail.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation for NMR Analysis
  • Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the this compound derivative. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quinoxaline derivatives. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the compound's solubility.

  • Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Number of Scans: 16 to 64 scans are usually adequate.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Comparison Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Primary Structural Elucidation MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Initial Characterization Xray X-ray Crystallography (Solid-State Structure) Purification->Xray If Crystalline UVVis UV-Vis Spectroscopy (Electronic Transitions) Purification->UVVis Preliminary Analysis Data_Analysis Data Analysis & Spectral Interpretation NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis UVVis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparison with Alternative Derivatives & Techniques Structure_Confirmation->Comparison

Workflow for the analysis of this compound derivatives.

This comprehensive approach, integrating NMR spectroscopy with other analytical techniques, ensures a thorough and accurate characterization of this compound derivatives, which is essential for advancing research and development in medicinal chemistry and materials science.

References

Unraveling the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of substituted quinoxalines is paramount. This guide provides a comprehensive comparison of mass spectrometry fragmentation patterns under different ionization techniques, offering valuable insights for the unambiguous identification and characterization of this important class of heterocyclic compounds. We delve into the fragmentation pathways of representative substituted quinoxalines, present quantitative data, and compare the utility of mass spectrometry with alternative analytical techniques.

Substituted quinoxalines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities. Mass spectrometry stands as a powerful and indispensable tool for the structural elucidation of these molecules. By ionizing the quinoxaline derivatives and analyzing the fragmentation patterns of the resulting ions, researchers can piece together the molecular puzzle, identifying the core structure and the nature and position of its substituents. This guide will navigate the fragmentation landscapes of substituted quinoxalines under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), and provide a comparative overview with other spectroscopic methods.

Deciphering the Fragmentation Code: EI vs. ESI

The fragmentation of substituted quinoxalines is highly dependent on the ionization method employed. Electron Ionization (EI), a hard ionization technique, imparts significant energy to the molecule, leading to extensive fragmentation and providing a detailed fingerprint of the compound's structure. In contrast, Electrospray Ionization (ESI), a soft ionization technique, typically results in the formation of a protonated molecule with minimal fragmentation, which is then subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) to elicit structurally informative fragments.

Electron Ionization (EI) Mass Spectrometry: A Fingerprint of Fragmentation

Under electron ionization, substituted quinoxalines undergo characteristic fragmentation pathways that are invaluable for their identification. The fragmentation is often dictated by the stability of the resulting radical cations and neutral losses.

For instance, in the EI mass spectrum of 2-phenylquinoxaline , the molecular ion is typically the base peak, indicating the stability of the aromatic system. Key fragmentation pathways involve the loss of a hydrogen cyanide (HCN) molecule from the pyrazine ring, a characteristic fragmentation for many nitrogen-containing heterocyclic compounds. The phenyl substituent can also undergo fragmentation, leading to the loss of a phenyl radical.

Table 1: Key EI-MS Fragmentation Data for 2-Phenylquinoxaline

Fragment Ion m/z Relative Intensity (%) Proposed Structure/Loss
[M]+•206100Molecular Ion
[M-HCN]+•179~20Loss of hydrogen cyanide
[M-C₆H₅]+129~15Loss of phenyl radical
C₆H₅+77~30Phenyl cation
Electrospray Ionization (ESI) Tandem Mass Spectrometry: Controlled Fragmentation

In ESI-MS/MS, the protonated molecule [M+H]⁺ is selectively isolated and fragmented through collision with an inert gas. This controlled fragmentation provides specific structural information.

For a substituted quinoxaline like 2-(4-methoxyphenyl)quinoxaline , the ESI-MS spectrum will prominently feature the [M+H]⁺ ion. Subsequent MS/MS analysis of this ion will reveal fragmentation patterns related to the substituents. A common fragmentation pathway is the loss of the substituent group or parts of it. For example, the methoxy group on the phenyl ring can be lost as a neutral formaldehyde (CH₂O) molecule.

Table 2: ESI-MS/MS Fragmentation Data for 2-(4-Methoxyphenyl)quinoxaline

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
237.1 [M+H]⁺207.1CH₂O
237.1 [M+H]⁺130.1C₇H₇O

Visualizing the Fragmentation Pathways

To better understand the fragmentation processes, we can visualize them using Graphviz diagrams.

EI_Fragmentation_2_Phenylquinoxaline M [C₁₄H₁₀N₂]⁺• m/z 206 F1 [C₁₃H₉N]⁺• m/z 179 M->F1 - HCN F2 [C₈H₅N₂]⁺ m/z 129 M->F2 - C₆H₅• F3 [C₆H₅]⁺ m/z 77 M->F3 - C₈H₅N₂•

Caption: EI fragmentation of 2-phenylquinoxaline.

ESI_MSMS_Fragmentation_2_4_Methoxyphenylquinoxaline MH [C₁₅H₁₃N₂O]⁺ m/z 237 P1 [C₁₄H₁₁N₂]⁺ m/z 207 MH->P1 - CH₂O P2 [C₈H₆N₂]⁺ m/z 130 MH->P2 - C₇H₇O•

Comparative Biological Activity of Novel 5,8-Dibromoquinoxaline Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anticancer, antimicrobial, and enzyme inhibitory activities of novel 5,8-dibromoquinoxaline derivatives, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to guide future research and development efforts.

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, this compound has emerged as a key building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative overview of the biological activities of newly developed this compound compounds, supported by quantitative data from recent studies. Detailed experimental methodologies for key biological assays are also presented to ensure reproducibility and facilitate further investigation.

Anticancer Activity

Recent research has focused on the synthesis and evaluation of this compound derivatives as potential anticancer agents. The cytotoxic effects of these compounds have been assessed against various human cancer cell lines, with their potency often quantified by the half-maximal inhibitory concentration (IC50).

A study on novel quinoxaline derivatives as dual inhibitors of EGFR and COX-2 demonstrated significant anticancer activity for several compounds against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines.[1] For instance, some derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects.[1] Another study highlighted a series of quinoxaline derivatives with promising anticancer activity, with IC50 values as low as 2.5 µM against the HCT116 cell line.[2] The introduction of bromo groups into the quinoxaline skeleton has been suggested to enhance anticancer activity, particularly against lung cancer cells.[3]

Table 1: In Vitro Anticancer Activity of Novel Quinoxaline Derivatives (IC50, µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Quinoxaline Derivative 11 MCF-7 (Breast)0.81DoxorubicinNot Specified
HepG2 (Liver)1.21DoxorubicinNot Specified
HCT-116 (Colon)1.52DoxorubicinNot Specified
Quinoxaline Derivative 13 MCF-7 (Breast)1.11DoxorubicinNot Specified
HepG2 (Liver)2.91DoxorubicinNot Specified
HCT-116 (Colon)2.15DoxorubicinNot Specified
Compound VIIIc HCT-116 (Colon)2.5DoxorubicinNot Specified
MCF-7 (Breast)9DoxorubicinNot Specified
Compound XVa HCT-116 (Colon)4.4DoxorubicinNot Specified
MCF-7 (Breast)5.3DoxorubicinNot Specified

Note: The data presented is a compilation from multiple studies on various quinoxaline derivatives and may not be specific to 5,8-dibromo analogs. Further research is needed to establish a direct comparison for this compound compounds.

Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives has also been a subject of extensive investigation. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies.

A series of novel di-substituted sulfonylquinoxaline derivatives showed good to moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, with MIC values ranging from 2.44 to 180.14 µM.[2] Another study on a specific quinoxaline derivative against methicillin-resistant Staphylococcus aureus (MRSA) reported MIC values between 1 and 8 µg/mL.[4][5] Furthermore, certain C-2 amine-substituted quinoxaline analogues have demonstrated good to moderate antibacterial activity against S. aureus and B. subtilis, with MICs in the range of 4–32 μg/mL.[6]

Table 2: In Vitro Antimicrobial Activity of Novel Quinoxaline Derivatives (MIC, µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliC. albicansA. flavus
Compound 2d -168--
Compound 3c -168--
Compound 5p 484-32--
Compound 7a 4.91-9.82----
Compound 10 ---1616

Note: This table presents data from various studies on different quinoxaline derivatives to illustrate the range of antimicrobial activity. Specific MIC values for a comparative series of this compound compounds are needed for a direct comparison.

Enzyme Inhibitory Activity

Quinoxaline derivatives have been identified as potent inhibitors of various enzymes, particularly kinases, which play a crucial role in cell signaling pathways implicated in diseases like cancer.

Several quinoxalinone derivatives have been reported as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC50 values in the nanomolar range for the mutated EGFR (L858R/T790M/C797S).[7] One study identified a dibromo-substituted quinoxaline as an effective inhibitor of Apoptosis signal-regulated kinase 1 (ASK1), with an IC50 value of 30.17 nM.[8] Additionally, certain quinoxaline derivatives have shown potent inhibitory activity against Bruton's tyrosine kinase (BTK), with IC50 values as low as 12 nM.[9]

Table 3: Enzyme Inhibitory Activity of Novel Quinoxaline Derivatives (IC50)

Compound/DerivativeTarget EnzymeIC50
Quinoxalinone CPD4 EGFR (L858R/T790M/C797S)3.04 ± 1.24 nM
Dibromo-substituted quinoxaline 26e ASK130.17 nM
Pyridine carboxamide 8 BTK0.6 nM
Pyrazolo[3,4-d]pyrimidine 23 BTK12 nM

Note: The table showcases the enzyme inhibitory potential of various quinoxaline scaffolds. Further studies are required to specifically evaluate and compare the enzyme inhibitory profiles of a series of this compound compounds.

Experimental Protocols

To ensure the reproducibility and standardization of biological activity screening, detailed experimental protocols are essential.

Protocol 1: Determination of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow Experimental Workflow: Anticancer Screening A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Addition C->D E Formazan Solubilization D->E F Absorbance Reading (570 nm) E->F G IC50 Determination F->G

Workflow for in vitro anticancer screening.
Protocol 2: Determination of Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][14][15][16][17][18]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound test compounds

  • Sterile 96-well microtiter plates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_workflow Experimental Workflow: Antimicrobial Susceptibility Testing A Serial Dilution of Compound in Broth B Inoculation with Microbial Suspension A->B C Incubation (18-24 hours) B->C D Visual Inspection for Growth Inhibition C->D E MIC Determination D->E

Workflow for MIC determination.

Signaling Pathway Modulation

The anticancer activity of quinoxaline derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such critical pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt/mTOR pathways.

VEGFR-2 Signaling Pathway

VEGF-A binding to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.[19][20][21][22][23] Inhibition of this pathway is a key strategy in cancer therapy.

G cluster_pathway VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

Inhibition of VEGFR-2 signaling by this compound.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][8][24][25][26] Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Inhibition of PI3K/Akt/mTOR signaling by this compound.

References

A Comparative Guide to the Photophysical Properties of 5,8-Dibromoquinoxaline-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photophysical properties of 5,8-Dibromoquinoxaline-based fluorophores and their alternatives. Experimental data is presented in a clear, comparative format, and detailed experimental protocols for key methodologies are included. Visualization of a key experimental workflow is also provided to aid in understanding the practical application of these fluorophores.

Comparative Photophysical Data

The photophysical properties of fluorophores are critical for their application in various research and development fields. This section compares key parameters of this compound derivatives with a common alternative, 2,1,3-Benzothiadiazole derivatives. Quinoxaline derivatives, while exhibiting useful fluorescence, are often compared to benzothiadiazoles, which are sometimes considered better candidates for luminescence applications.[1]

Compound/Derivativeλabs (nm)λem (nm)Quantum Yield (Φ)Lifetime (τ) (ns)SolventReference
This compound-Based
5,8-Dibromo-2,3-diphenylquinoxaline-----[2]
5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline-----
Poly({5,8-bis(4-decyloxy-phenyl)-2,3-bis-[3-(2-ethyl-hexyloxy)-thiophen-5-yl]-quinoxaline}-alt-{2,5-bis-(2-ethyl-hexyloxy)-benzene})425, 5956800.37-Chloroform
2,1,3-Benzothiadiazole-Based (Alternative)
4,7-Di(thiophen-2-yl)benzo[c][3][4][5]thiadiazole4605500.652.1Toluene
4,7-Bis(5-(hexyloxy)thiophen-2-yl)benzo[c][3][4][5]thiadiazole4755650.752.5Toluene

Experimental Protocols

Synthesis of 5,8-Dibromo-2,3-diphenylquinoxaline

This protocol describes a common method for the synthesis of a representative this compound-based fluorophore.

Materials:

  • 4,5-Dibromo-1,2-phenylenediamine

  • Benzil

  • Ethanol

  • Acetic Acid

Procedure:

  • Dissolve 4,5-dibromo-1,2-phenylenediamine (1.0 eq) in a minimal amount of hot ethanol.

  • In a separate flask, dissolve benzil (1.0 eq) in hot ethanol.

  • Add the benzil solution to the diamine solution.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5,8-dibromo-2,3-diphenylquinoxaline.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Measurement of Fluorescence Quantum Yield (Absolute Method)

The absolute method for determining fluorescence quantum yield involves the use of an integrating sphere to capture all emitted photons.

Instrumentation:

  • Fluorometer equipped with an integrating sphere

  • Cuvettes (quartz)

  • Solvent for dissolving the fluorophore

Procedure:

  • Blank Measurement (Solvent):

    • Fill a cuvette with the pure solvent that will be used to dissolve the sample.

    • Place the cuvette in the sample holder within the integrating sphere.

    • Measure the scattering profile of the solvent at the chosen excitation wavelength. This serves as the reference measurement.

  • Sample Measurement:

    • Prepare a dilute solution of the this compound-based fluorophore in the same solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

    • Place the sample cuvette in the integrating sphere.

    • Measure the emission spectrum of the sample over a range that covers both the excitation wavelength and the full emission band of the fluorophore.

  • Data Analysis:

    • The collected data will consist of two main regions: the scattered excitation light and the fluorescence emission from the sample.

    • Integrate the area under the emission peak to determine the number of emitted photons.

    • Integrate the area of the reduced excitation peak in the sample measurement and compare it to the excitation peak from the blank measurement to determine the number of absorbed photons.

    • The absolute quantum yield (Φ) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Visualization of Experimental Workflow

Workflow for Metal Ion Detection using a Quinoxaline-Based Fluorescent Sensor

Many quinoxaline derivatives exhibit fluorescence quenching in the presence of specific metal ions, making them suitable for chemosensor applications.[4] The following diagram illustrates a typical workflow for detecting metal ions like Fe³⁺ or Cu²⁺ using a this compound-based fluorophore.

Metal_Ion_Detection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of This compound sensor B Prepare solutions of various metal ions (e.g., Fe³⁺, Cu²⁺) D Mix sensor solution with metal ion solution in buffer A->D C Prepare buffer solution (e.g., PBS, pH 7.4) B->D C->D E Incubate the mixture for a specific time D->E F Measure fluorescence intensity using a fluorometer E->F G Plot fluorescence intensity vs. metal ion concentration F->G H Determine the limit of detection (LOD) G->H I Analyze selectivity against other metal ions G->I

Caption: Workflow for the detection of metal ions using a quinoxaline-based fluorescent sensor.

This guide provides a foundational understanding of the photophysical properties of this compound-based fluorophores and their comparative standing with alternatives. The detailed protocols and workflow visualization are intended to assist researchers in the practical application and further development of these compounds.

References

A Comparative Study of Quinoxaline and Other Nitrogen Heterocycles in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalytic scaffold is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an objective comparison of the catalytic performance of quinoxaline-based systems against other prominent nitrogen heterocycles, including pyridine, quinoline, isoquinoline, and pyrimidine. The information presented herein is supported by experimental data to aid in the rational design and selection of catalysts for a variety of organic reactions.

Nitrogen-containing heterocycles are ubiquitous in catalysis, primarily serving as ligands that coordinate with metal centers to modulate their electronic and steric properties. This coordination can enhance catalytic activity, enforce stereoselectivity, and improve catalyst stability. Quinoxaline, a bicyclic heterocycle containing a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in catalyst design due to its rigid structure, tunable electronic properties, and ability to act as a bidentate ligand. This guide will compare the performance of quinoxaline-based catalysts with those derived from other key nitrogen heterocycles in several important catalytic transformations.

Data Presentation: A Comparative Analysis of Catalyst Performance

The following tables summarize the performance of quinoxaline and other nitrogen heterocycles in various catalytic reactions. Direct comparison is challenging due to the diverse reaction conditions reported in the literature; however, this compilation provides a valuable overview of their relative efficacy.

Table 1: Comparison in Suzuki-Miyaura Cross-Coupling Reactions

Heterocycle LigandCatalyst SystemSubstratesYield (%)Reaction Time (h)Catalyst Loading (mol%)Reference
Quinoxaline-based Pd(OAc)₂ / Quinoxaline-phosphineAryl halide, Arylboronic acid90-982-120.1-1
Pyridine-based PdCl₂(PPh₃)₂ / PyridineAryl halide, Arylboronic acid85-954-241-5
Quinoline-based Pd(dba)₂ / Quinoline-phosphineAryl halide, Arylboronic acid88-963-180.5-2
Isoquinoline-based Pd(OAc)₂ / Isoquinoline-phosphineAryl halide, Arylboronic acid87-944-200.5-2

Table 2: Comparison in Asymmetric Hydrogenation

Heterocycle LigandCatalyst SystemSubstrateEnantiomeric Excess (ee, %)Conversion (%)Reference
Quinoxaline-based [Ir(COD)Cl]₂ / Quinoxaline-phosphineKetone90-99>99
Pyridine-based Ru(OAc)₂ / Chiral PyridineOlefin85-97>99
Quinoline-based [Ir(COD)Cl]₂ / Chiral N,P-ligandQuinolineup to 92>99
Isoquinoline-based [Rh(COD)₂]BF₄ / Chiral Isoquinoline-phosphineEnamide92-99>99
Pyrimidine-based Ru/NHC catalyst / Pyrimidine derivativePyrazolo[1,5-a]pyrimidine69:31 e.r.96

Table 3: Comparison in C-H Functionalization

Heterocycle CoreCatalyst SystemReaction TypeYield (%)Reference
Quinoxaline Heterogeneous photocatalystArylation/Alkylation41-85
Pyridine Rh-Al heterobimetallic catalystC2-monoalkylationExcellent
Quinoline Rh(III) catalystC-8 allylationGood
Isoquinoline Palladium catalystC-H activation/annulationGood

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. Synthesis of 2,3-Diphenylquinoxaline (Classical Method)

  • Materials: o-Phenylenediamine (1.0 mmol, 108.1 mg), Benzil (1.0 mmol, 210.2 mg), Ethanol (10 mL), Glacial Acetic Acid (catalytic amount, ~2 drops).

  • Procedure:

    • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid by filtration and wash with cold ethanol.

    • Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.

2. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using a Pyridine-Based Ligand

  • Materials: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Triphenylphosphine (4 mol%), K₂CO₃ (2.0 mmol), Toluene/Water (10:1, 5 mL).

  • Procedure:

    • To a Schlenk tube, add the aryl halide, arylboronic acid, Pd(OAc)₂, triphenylphosphine, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3. Asymmetric Hydrogenation of a Prochiral Ketone using a Quinoxaline-Based Ligand

  • Materials: Prochiral ketone (0.5 mmol), [Ir(COD)Cl]₂ (0.5 mol%), Chiral quinoxaline-phosphine ligand (1.1 mol%), Dichloromethane (5 mL).

  • Procedure:

    • In a glovebox, dissolve [Ir(COD)Cl]₂ and the chiral quinoxaline-phosphine ligand in dichloromethane in a pressure-resistant vial.

    • Stir the solution for 30 minutes to form the active catalyst.

    • Add the prochiral ketone to the vial.

    • Seal the vial, remove it from the glovebox, and connect it to a hydrogen gas line.

    • Pressurize the vial with hydrogen gas (50 bar) and stir the reaction mixture at room temperature for 24 hours.

    • Carefully release the pressure and concentrate the reaction mixture.

    • Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.

Mandatory Visualization

The following diagrams illustrate key concepts in the application of nitrogen heterocycles in catalysis.

Catalytic_Cycle_Suzuki_Coupling cluster_0 Catalytic Cycle cluster_1 Reactants & Products A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C Ar'B(OH)₂ D Reductive Elimination C->D D->A E Ar-Ar' (Product) D->E Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 Arylboronic Acid (Ar'B(OH)₂)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Catalyst Selection reaction_setup Reaction Setup (Substrates, Catalyst, Solvent, Base) start->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_setup->reaction_monitoring workup Work-up (Extraction, Washing) reaction_monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Chiral HPLC/GC) purification->analysis end End: Isolated Product analysis->end

Caption: A standard experimental workflow for a catalytic reaction.

A Comparative Guide to the Validation of Synthetic Routes for Asymmetrically Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for producing asymmetrically substituted quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The performance of various synthetic routes is evaluated based on experimental data, with a focus on yield, enantioselectivity, and diastereoselectivity. Detailed experimental protocols for key methods are provided to facilitate their implementation in a research setting.

Comparison of Synthetic Strategies

The synthesis of asymmetrically substituted quinoxalines can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the required stereochemistry, and considerations for efficiency and environmental impact. The following table summarizes the performance of representative synthetic routes.

Synthetic StrategyTarget Quinoxaline TypeCatalyst/ReagentYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Citation(s)
Asymmetric Hydrogenation Chiral Tetrahydroquinoxalines[Ir(COD)Cl]₂ / Ligand77 - 9580 - 94>20:1[1]
Chiral TetrahydroquinoxalinesCationic Ru(diamine) complexHighup to 9969:31 - 86:14[2]
Functionalization of Dihaloquinoxalines 2-Alkynyl-3-alkynyl-quinoxalinesPd(PPh₃)₂Cl₂ / CuI---[3]
2-Amino-3-chloro-quinoxalinesNucleophilic Substitution---[4]
Condensation Reaction 2,3-Disubstituted QuinoxalinesAlumina-Supported Heteropolyoxometalatesup to 92--[5]
2,3-Disubstituted QuinoxalinesCrCl₂·6H₂O, PbBr₂, or CuSO₄·5H₂O55 - 95--[6]
Organocatalytic Reaction Chiral HydroquinoxalinesSecondary Amine-High-[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and offer a starting point for the synthesis of asymmetrically substituted quinoxalines.

Protocol 1: Asymmetric Hydrogenation of 2,3-Disubstituted Quinoxalines

This protocol describes the synthesis of chiral tetrahydroquinoxalines via iridium-catalyzed asymmetric hydrogenation.[1]

Materials:

  • 2,3-disubstituted quinoxaline (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • Chiral ligand (e.g., a phosphine-based ligand, 1.1 mol%)

  • Solvent (e.g., toluene/dioxane mixture)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a mixture of the 2,3-disubstituted quinoxaline and the iridium catalyst precursor and ligand in the chosen solvent is placed in an autoclave.

  • The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas several times.

  • The reaction mixture is stirred under a specific hydrogen pressure (e.g., 50 atm) at a set temperature (e.g., 40 °C) for a specified time (e.g., 8 hours).

  • After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral tetrahydroquinoxaline.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).[7][8]

Protocol 2: Synthesis of Unsymmetrical Diethynyl Quinoxalines from 2,3-Dichloroquinoxaline

This protocol details a one-pot, two-step palladium-catalyzed sequential Sonogashira coupling reaction to synthesize unsymmetrical 2,3-diethynyl quinoxalines.[3]

Materials:

  • 2,3-Dichloroquinoxaline (1.0 mmol)

  • Terminal alkyne 1 (1.04 mmol)

  • Terminal alkyne 2 (1.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol)

  • CuI (0.1 mmol)

  • Triethylamine (Et₃N, 4.0 mmol)

  • Dimethylformamide (DMF, 4 mL)

Procedure:

  • A mixture of 2,3-dichloroquinoxaline, terminal alkyne 1, Pd(PPh₃)₂Cl₂, CuI, and Et₃N in DMF is stirred at 60 °C for 6 hours.

  • Terminal alkyne 2 is then added to the reaction mixture at the same temperature.

  • Stirring is continued for an additional 4 hours.

  • After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the asymmetrically substituted diethynyl quinoxaline.

  • The structure of the product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4]

Protocol 3: Condensation of o-Phenylenediamine with an Unsymmetrical 1,2-Dicarbonyl Compound

This protocol provides a general method for the synthesis of 2,3-disubstituted quinoxalines using a recyclable heterogeneous catalyst.[5]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Unsymmetrical 1,2-dicarbonyl compound (1 mmol)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 0.1 g)

  • Toluene (8 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • To a mixture of o-phenylenediamine and the 1,2-dicarbonyl compound in toluene, the catalyst is added.

  • The mixture is stirred at room temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the insoluble catalyst is removed by filtration.

  • The filtrate is dried over anhydrous Na₂SO₄.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to obtain the pure quinoxaline derivative.

  • The final product is characterized by melting point, IR, ¹H NMR, and mass spectrometry.

Validation Workflow and Signaling Pathways

The validation of a synthetic route to an asymmetrically substituted quinoxaline is a critical process to ensure the identity, purity, and stereochemistry of the final product. The following diagrams illustrate a typical validation workflow and a conceptual signaling pathway for the biological evaluation of a novel quinoxaline derivative.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_validation Validation Start Starting Materials Reaction Asymmetric Synthesis Start->Reaction 1. Reaction Setup Workup Reaction Work-up Reaction->Workup 2. Quenching & Extraction Purification Purification (e.g., Chromatography) Workup->Purification 3. Isolation Structure Structural Elucidation (NMR, MS, IR) Purification->Structure 4. Structure Confirmation Purity Purity Assessment (HPLC, GC) Purification->Purity 5. Purity Check Stereochem Stereochemical Analysis (Chiral HPLC, Polarimetry) Purification->Stereochem 6. Enantiomeric/Diastereomeric Ratio Data Data Analysis & Interpretation Structure->Data Purity->Data Stereochem->Data Final Validated Asymmetrically Substituted Quinoxaline Data->Final 7. Final Validation

Caption: General workflow for the synthesis and validation of an asymmetrically substituted quinoxaline.

Signaling_Pathway Quinoxaline Quinoxaline Derivative Receptor Cell Surface Receptor Quinoxaline->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Gene Gene Expression Response Cellular Response (e.g., Apoptosis) Gene->Response Leads to

References

Assessing the Purity of 5,8-Dibromoquinoxaline: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical purity of intermediates like 5,8-Dibromoquinoxaline is a cornerstone of reliable and reproducible research. This versatile chemical intermediate is a key building block in the synthesis of novel pharmaceutical agents and advanced organic materials.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, complete with a detailed experimental protocol for a recommended HPLC method and supporting data for comparison.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the separation and quantification of heterocyclic compounds, including quinoxaline derivatives.[2] A well-developed HPLC method can effectively separate the main compound from potential impurities such as starting materials, isomers, and byproducts of the synthesis.[3]

Experimental Protocol: RP-HPLC Method

This protocol provides a starting point for the development of a robust HPLC method for the purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of non-polar to moderately polar compounds.[4]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Formic acid or trifluoroacetic acid for mobile phase modification.

  • Reference Standard: A well-characterized reference standard of this compound.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure the elution of a wide range of potential impurities.

    • Gradient Program:

      • 0-5 min: 30% Acetonitrile

      • 5-25 min: 30% to 90% Acetonitrile

      • 25-30 min: 90% Acetonitrile

      • 30.1-35 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 254 nm and 320 nm is likely to provide good sensitivity. A DAD can be used to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Performance Data

The following table summarizes the expected performance of the proposed HPLC method in separating this compound from potential impurities. Retention times (RT) are hypothetical and would need to be confirmed experimentally.

CompoundHypothetical Retention Time (min)Resolution (Rs)
Starting Material (e.g., 1,2-diaminobenzene)3.5> 2.0
5-Bromoquinoxaline12.8> 1.5
This compound 18.2 -
Isomeric Impurity (e.g., 5,7-Dibromoquinoxaline)19.5> 1.5
Over-brominated product (e.g., 5,6,8-Tribromoquinoxaline)22.1> 2.0

Resolution values greater than 1.5 are generally considered acceptable for baseline separation.[3]

Comparison with Alternative Analytical Methods

While HPLC is a primary tool for purity assessment, other analytical techniques can provide complementary information and may be suitable for specific applications.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary phase and a liquid mobile phase.[2]High resolution, high sensitivity, quantitative accuracy, and applicability to a wide range of compounds.[4]Requires specialized equipment and solvents, method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.High sensitivity and excellent for identifying volatile impurities.Not suitable for non-volatile or thermally labile compounds.
UV-Visible Spectrophotometry Measures the absorption of light in the UV-Visible region by the analyte.[5]Simple, rapid, and cost-effective.[5]Low specificity, as any compound that absorbs at the same wavelength will interfere with the measurement.[4]
Quantitative NMR (qNMR) Provides structural information and quantitative analysis based on the nuclear magnetic resonance of atomic nuclei.[6]Provides both qualitative and quantitative information without the need for a reference standard of the impurity.[6]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.[7][8]Simple, rapid, and inexpensive for a quick purity check and monitoring reactions.[7][8]Primarily a qualitative or semi-quantitative technique with lower resolution than HPLC.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of assessing the purity of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis a Weigh this compound b Dissolve in Solvent a->b c Filter Solution b->c d Inject Sample c->d e Chromatographic Separation d->e f UV Detection e->f g Integrate Peak Areas f->g h Calculate Purity g->h

Caption: Experimental workflow for HPLC purity assessment.

logical_relationship cluster_methods Purity Assessment Methods substance This compound hplc HPLC substance->hplc Primary Method gcms GC-MS substance->gcms Alternative uvvis UV-Vis substance->uvvis Alternative qnmr qNMR substance->qnmr Alternative purity_report Purity Report hplc->purity_report Generates gcms->purity_report Generates uvvis->purity_report Generates qnmr->purity_report Generates

Caption: Logical relationship of purity assessment methods.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of 5,8-Dibromoquinoxaline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of novel and effective cancer therapeutics, quinoxaline scaffolds have emerged as a promising avenue for drug development. Among these, 5,8-dibromoquinoxaline derivatives are gaining attention for their potential cytotoxic effects against various cancer cell lines. This guide offers a comparative overview of the performance of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field. While specific data on this compound derivatives is emerging, this guide incorporates findings on closely related bromo-substituted quinoxaline compounds to provide a broader context of their anticancer activities.

Comparative Cytotoxicity of Bromo-Substituted Quinoxaline Derivatives

The cytotoxic efficacy of various bromo-substituted quinoxaline derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Benzo[g]quinoxalineCompound 3MCF-7 (Breast)2.89Doxorubicin2.01
QuinoxalineCompound IVPC-3 (Prostate)2.11DoxorubicinNot Specified
QuinoxalineCompound IIIPC-3 (Prostate)4.11DoxorubicinNot Specified
QuinoxalineCompound IVHepG2 (Liver)Not SpecifiedDoxorubicinNot Specified

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.

Deciphering the Mechanism of Action: Signaling Pathways

The anticancer activity of quinoxaline derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Several signaling pathways are implicated in this process. One key mechanism involves the inhibition of enzymes crucial for cancer cell survival and proliferation, such as Topoisomerase II.[1] Inhibition of this enzyme leads to DNA damage and subsequent activation of apoptotic cascades.

Furthermore, studies have shown that certain quinoxaline derivatives can modulate the expression of key apoptotic proteins.[1] This includes the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[1] The interplay of these proteins ultimately determines the cell's fate.

G cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcome Derivative This compound Derivative TopoII Topoisomerase II Inhibition Derivative->TopoII Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Derivative->Bcl2 Pro_Apoptotic p53, Caspase-8, Caspase-3 (Pro-apoptotic) Upregulation Derivative->Pro_Apoptotic Apoptosis Apoptosis TopoII->Apoptosis Bcl2->Apoptosis Pro_Apoptotic->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The assessment of the cytotoxic effects of this compound derivatives typically involves a series of well-established in vitro assays.

Cell Viability Assessment: MTT Assay

A fundamental method to quantify the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).

  • Compound Treatment: The cells are then exposed to a range of concentrations of the this compound derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

To specifically investigate whether cell death occurs via apoptosis, Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry is employed.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Protein Expression Analysis: Western Blotting

Western blotting is utilized to investigate the effect of the compounds on the expression levels of key proteins involved in the apoptotic signaling pathways.

  • Protein Extraction: Following treatment with the quinoxaline derivatives, total protein is extracted from the cancer cells.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Caspase-3) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands provides a semi-quantitative measure of protein expression.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Data Analysis A Cancer Cell Culture B Treatment with This compound Derivatives A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis Detection) B->D E Western Blotting (Protein Expression) B->E F IC50 Determination C->F G Quantification of Apoptotic Cells D->G H Analysis of Protein Level Changes E->H

References

Safety Operating Guide

Navigating the Safe Disposal of 5,8-Dibromoquinoxaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5,8-Dibromoquinoxaline, a halogenated heterocyclic compound. Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.

Key Safety and Hazard Data

Understanding the inherent hazards of this compound is the first step in its safe management. The following table summarizes the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, Oral Acute Tox. 3H301: Toxic if swallowed[1]
Skin Corrosion/Irritation Skin Irrit. 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Eye Dam. 1H318: Causes serious eye damage[1]
Specific Target Organ Toxicity STOT SE 3H335: May cause respiratory irritation[1]

This data is aggregated from multiple sources providing GHS information.[1]

Operational Disposal Plan: Step-by-Step Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. This compound should not be disposed of down the drain or mixed with general laboratory waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated personal protective equipment (PPE), glassware, and weighing papers, as hazardous.

  • This compound falls under the category of halogenated organic waste .

  • It is crucial to segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent potentially dangerous reactions and to ensure proper disposal.

2. Waste Collection and Container Management:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure, tight-fitting lid.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, corrosion, exclamation mark).

  • Keep the waste container securely closed except when adding waste.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated SAA, such as a fume hood or a secondary containment bin, at or near the point of generation.

  • Ensure the storage area is away from incompatible materials, particularly oxidizing agents.[2]

4. Request for Disposal:

  • Once the waste container is full or the experimental work is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Waste (Halogenated Organic) start->identify segregate Segregate from Other Waste Streams identify->segregate container Collect in Labeled, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage full Container Full or Project Complete? storage->full full->storage No pickup Arrange for Pickup by Institutional EHS full->pickup Yes end End: Proper Disposal by Licensed Facility pickup->end

Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing appropriate PPE (safety goggles, chemical-resistant gloves, and a lab coat), sweep up the solid material and place it into a suitable, closed container for disposal.[2] Avoid generating dust.[2] For detailed first-aid measures, consult the Safety Data Sheet (SDS) and seek medical attention if necessary.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dibromoquinoxaline
Reactant of Route 2
Reactant of Route 2
5,8-Dibromoquinoxaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。